Thiophene-2-amidoxime
Description
Properties
CAS No. |
53370-51-7 |
|---|---|
Molecular Formula |
C5H6N2OS |
Molecular Weight |
142.18 g/mol |
IUPAC Name |
N'-hydroxythiophene-2-carboximidamide |
InChI |
InChI=1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7) |
InChI Key |
NKMNPRXPUZINOM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C(=N/O)/N |
Canonical SMILES |
C1=CSC(=C1)C(=NO)N |
Pictograms |
Corrosive; Acute Toxic; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Thiophene-2-amidoxime from Thiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of thiophene-2-amidoxime, a valuable intermediate in pharmaceutical research, from its nitrile precursor, thiophene-2-carbonitrile. This document details a primary synthetic protocol, presents quantitative data, and outlines the necessary visualizations to understand the reaction pathway and experimental workflow.
Introduction
This compound, formally known as N'-hydroxy-2-thiophenecarboximidamide, is a key building block in the synthesis of various heterocyclic compounds, many of which are explored for their potential therapeutic properties. The amidoxime (B1450833) functional group is particularly significant in medicinal chemistry as it can act as a nitric oxide donor and is a versatile precursor for the formation of 1,2,4-oxadiazoles and other ring systems. The conversion of the readily available thiophene-2-carbonitrile to this compound is a direct and efficient method for its preparation.
Reaction Pathway and Mechanism
The synthesis of this compound from thiophene-2-carbonitrile proceeds via the nucleophilic addition of hydroxylamine (B1172632) to the electrophilic carbon atom of the nitrile group. The reaction is typically carried out in a protic solvent, such as ethanol (B145695), and may be performed with free hydroxylamine or by generating it in situ from hydroxylamine hydrochloride using a base.
Reaction Scheme
Caption: Synthesis of this compound.
Mechanism of Reaction
The reaction mechanism involves the attack of the nitrogen atom of hydroxylamine on the nitrile carbon. This is followed by proton transfer steps to yield the final amidoxime product. The use of a sealed vessel is often recommended to prevent the loss of volatile reagents at elevated temperatures.
Experimental Protocols
A common and effective method for the synthesis of this compound has been reported in the European Journal of Medicinal Chemistry.[1]
Protocol 1: Synthesis using Aqueous Hydroxylamine
Materials:
-
Thiophene-2-carbonitrile
-
Aqueous hydroxylamine (50% w/w)
-
Absolute ethanol
Procedure:
-
In a pressurized sealed vial, a solution of thiophene-2-carbonitrile (1 equivalent) in absolute ethanol is prepared.[1]
-
To this stirred solution, aqueous hydroxylamine (50% w/w, 4 equivalents) is added.[1]
-
The vial is securely sealed, and the reaction mixture is heated to 90°C for 1 hour.[1]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is then removed by evaporation under reduced pressure to yield the crude this compound.[1]
-
The product is reported to be obtained in quantitative yield and can be used in subsequent steps without further purification.[1]
Work-up and Purification (General Recommendation): While the cited literature suggests direct use of the product, for applications requiring high purity, the following steps are recommended:
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or toluene, to obtain a crystalline product.
-
Characterization: The purity and identity of the product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Protocol 1 |
| Starting Material | Thiophene-2-carbonitrile |
| Reagents | 50% w/w Aqueous Hydroxylamine |
| Stoichiometry | 1 eq. Nitrile : 4 eq. Hydroxylamine |
| Solvent | Absolute Ethanol |
| Temperature | 90°C |
| Reaction Time | 1 hour |
| Reported Yield | Quantitative (~100%) |
| Reference | Eur. J. Med. Chem., 2018 |
Physicochemical Properties of this compound:
| Property | Value |
| IUPAC Name | N'-hydroxy-2-thiophenecarboximidamide |
| Molecular Formula | C₅H₆N₂OS |
| Molecular Weight | 142.18 g/mol |
| Appearance | Solid |
| Melting Point | 90-96 °C |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and isolation of this compound.
Caption: Workflow for this compound Synthesis.
Conclusion
The synthesis of this compound from thiophene-2-carbonitrile is a straightforward and high-yielding reaction. The provided protocol, based on established literature, offers a reliable method for obtaining this important synthetic intermediate. For researchers in drug discovery and development, this guide provides the necessary technical details to successfully synthesize and, if required, purify this compound for further use in the creation of novel chemical entities. Standard analytical techniques should be employed to verify the structure and purity of the final compound.
References
Spectroscopic Characterization of Thiophene-2-amidoxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Thiophene-2-amidoxime (N'-hydroxythiophene-2-carboximidamide), a key intermediate in the synthesis of various pharmaceutically active compounds. This document outlines the expected spectroscopic data based on the analysis of its constituent functional groups and provides detailed experimental protocols for acquiring such data.
Introduction
This compound is a heterocyclic compound incorporating a thiophene (B33073) ring and an amidoxime (B1450833) functional group. Its structural features make it a valuable building block in medicinal chemistry, particularly for the synthesis of 1,2,4-oxadiazole (B8745197) derivatives. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in any research and development setting. This guide covers the primary spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted data based on established principles and known spectral data of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OH | 9.0 - 10.0 | Singlet (broad) | - |
| H5 (Thiophene) | 7.4 - 7.6 | Doublet of doublets | ~5.0, ~1.0 |
| H3 (Thiophene) | 7.2 - 7.4 | Doublet of doublets | ~3.5, ~1.0 |
| H4 (Thiophene) | 7.0 - 7.2 | Doublet of doublets | ~5.0, ~3.5 |
| -NH₂ | 5.5 - 6.5 | Singlet (broad) | - |
Note: Predicted chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The solvent is assumed to be DMSO-d₆.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=N | 145 - 155 |
| C2 (Thiophene) | 135 - 140 |
| C5 (Thiophene) | 128 - 132 |
| C3 (Thiophene) | 127 - 130 |
| C4 (Thiophene) | 125 - 128 |
Note: Predicted chemical shifts are relative to TMS at 0.00 ppm. The solvent is assumed to be DMSO-d₆.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 3400 - 3500 | N-H stretch (asymmetric) | Medium-Strong |
| 3300 - 3400 | N-H stretch (symmetric) | Medium-Strong |
| 3100 - 3200 | O-H stretch | Broad, Medium |
| ~3100 | C-H stretch (thiophene) | Medium-Weak |
| 1640 - 1680 | C=N stretch | Strong |
| 1590 - 1620 | N-H bend | Medium |
| 1400 - 1500 | C=C stretch (thiophene ring) | Medium |
| ~1400 | C-S stretch (thiophene ring) | Medium |
| 1000 - 1100 | N-O stretch | Medium-Strong |
| 700 - 800 | C-H out-of-plane bend (thiophene) | Strong |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 142 | [M]⁺ (Molecular Ion) |
| 125 | [M - NH₃]⁺ |
| 111 | [Thiophene-C≡N]⁺ |
| 83 | [C₄H₃S]⁺ (Thienyl cation) |
Note: Fragmentation patterns are predicted based on typical behavior of similar compounds under electron ionization (EI).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: Experimental UV-Vis Absorption Data for this compound
| λmax (nm) | Solvent |
| 243 | Not specified[1] |
| 279 | Not specified[1] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter any particulate matter.
-
Gently agitate the NMR tube to ensure a homogeneous solution.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.
-
Number of Scans: 1024 or more scans may be required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Identify and label the chemical shifts of all significant peaks in both the ¹H and ¹³C spectra.
-
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample.
-
-
Data Acquisition:
-
Spectrometer: FT-IR spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a volatile solvent if using a GC-MS system.
-
-
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: Scan a suitable mass range, for example, m/z 40-400.
-
Ion Source Temperature: Typically 200-250 °C.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern by identifying the major fragment ions and the corresponding neutral losses.
-
Propose fragmentation pathways consistent with the observed peaks and the structure of this compound.
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
-
Prepare a blank solution containing only the solvent.
-
-
Data Acquisition:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Wavelength Range: Scan from approximately 200 to 400 nm.
-
Use the solvent as a reference in the blank cuvette.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound and the relationship between its structure and the spectroscopic techniques.
Caption: Workflow for the spectroscopic characterization of this compound.
Caption: Correlation of spectroscopic techniques with the molecular structure.
References
Thiophene-2-amidoxime: A Technical Guide on Synthesis, Characterization, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene-2-amidoxime is a heterocyclic compound of interest in pharmaceutical synthesis. While a definitive single-crystal X-ray structure analysis for this compound is not publicly available at this time, this technical guide provides a comprehensive overview of its known properties, a plausible synthesis protocol, and general experimental procedures for its crystallization and structural analysis. Furthermore, this document explores the well-documented biological activities of related thiophene (B33073) derivatives, offering context for the potential therapeutic applications of this compound.
Introduction to this compound
This compound, with the formal name N'-hydroxy-2-thiophenecarboximidamide, is a synthetic intermediate that holds potential for pharmaceutical development.[1] Its structure incorporates a thiophene ring, a common scaffold in many biologically active compounds, and an amidoxime (B1450833) functional group, which is known to be a versatile pharmacophore. Thiophene derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[2][3][4][5][6]
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂OS | [1] |
| Molecular Weight | 142.2 g/mol | [1] |
| CAS Number | 108443-93-2 | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥97% | [1] |
| Melting Point | 90-96 °C | [7] |
| λmax | 243, 279 nm | [1] |
| Solubility | DMF: 20 mg/ml, DMSO: 15 mg/ml, Ethanol (B145695): 10 mg/ml, PBS (pH 7.2): 1 mg/ml | [1] |
Experimental Protocols
While a specific crystal structure is not available, the following sections detail the likely synthesis and crystallization methods based on established chemical principles for similar compounds.
Synthesis of this compound
The most common method for the synthesis of amidoximes is the reaction of a nitrile with hydroxylamine (B1172632).[8] The following is a plausible protocol for the synthesis of this compound.
Materials:
-
Thiophene-2-carbonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
-
Magnetic stirrer
-
Round-bottom flask
-
Reflux condenser
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolve thiophene-2-carbonitrile in ethanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.
-
Slowly add the hydroxylamine solution to the thiophene-2-carbonitrile solution with stirring.
-
The reaction mixture is then heated to reflux and monitored for completion using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
General Protocol for Crystallization
Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis.[9][10] Several techniques can be employed for the crystallization of small molecules like this compound.
Methods:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over time, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the volatile solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two solvents.[11]
General Procedure (Vapor Diffusion):
-
Prepare a saturated or near-saturated solution of this compound in a "good" solvent (e.g., ethanol).
-
Filter the solution to remove any particulate matter.
-
Place a small volume of this solution in a small vial.
-
Place this vial inside a larger beaker or jar containing a "poor" solvent (a solvent in which the compound is insoluble, e.g., hexane).
-
Seal the larger container and leave it undisturbed.
-
Crystals are expected to form in the inner vial over a period of several days to weeks.
Proposed Workflow for Crystal Structure Analysis
Should suitable crystals of this compound be obtained, the following workflow would be employed for single-crystal X-ray diffraction analysis.
Caption: A general workflow for the determination of a small molecule crystal structure.
The process begins with the synthesis and purification of the compound, followed by crystallization.[12] A suitable crystal is then selected and mounted for X-ray diffraction data collection.[9][13] The collected diffraction data is processed, and the crystal structure is solved and refined to yield the final atomic coordinates and other crystallographic parameters.[13]
Biological Activities of Thiophene Derivatives
Thiophene-containing compounds are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[3][4][5] The presence of the thiophene ring in this compound suggests it could share some of these properties.
Caption: A summary of the diverse biological activities reported for thiophene derivatives.
These activities highlight the therapeutic potential of this class of compounds. For instance, various thiophene derivatives have been investigated for their effects against cancer, inflammatory diseases, and microbial infections.[2][5][6]
Conclusion
This compound remains a compound of interest for further investigation, particularly in the context of drug discovery and development. While its specific crystal structure is yet to be determined, this guide provides the necessary foundational information for researchers to pursue its synthesis, crystallization, and structural elucidation. The broad spectrum of biological activities associated with the thiophene scaffold underscores the potential of this compound as a lead compound for novel therapeutics. Future work should focus on obtaining high-quality single crystals to perform a definitive X-ray diffraction analysis, which will provide crucial insights into its three-dimensional structure and inform structure-activity relationship studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors [mdpi.com]
- 7. 噻吩-2-酰胺肟 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. unifr.ch [unifr.ch]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in Thiophene-2-amidoxime and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene-2-amidoxime and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. A critical, yet often overlooked, aspect of their chemical behavior is the phenomenon of tautomerism. The existence of multiple, readily interconverting isomers can profoundly influence the physicochemical properties, biological activity, and pharmacokinetic profile of these molecules. This technical guide provides a comprehensive overview of the tautomerism of this compound, drawing upon theoretical predictions and experimental data from analogous systems to elucidate the structural landscape of these promising compounds. This document details the potential tautomeric forms, the analytical techniques used for their study, and the implications of tautomerism in a drug discovery context.
Introduction to Tautomerism in Amidoximes
Amidoximes, characterized by the RC(=NOH)NH₂ functional group, are known to exhibit prototropic tautomerism, involving the migration of a proton. Theoretical studies on aliphatic and aromatic amidoximes suggest the existence of three primary low-energy tautomeric forms in equilibrium.[1] These are the (Z)-amidoxime, (E)-amidoxime, and the (Z)-aminonitrone tautomers. The (Z)-form is generally considered to be the most dominant isomer.[1]
The position of this equilibrium can be influenced by various factors, including the electronic nature of substituents, the polarity of the solvent, temperature, and pH. Understanding and controlling this tautomeric balance is crucial for the rational design of drug candidates, as different tautomers may exhibit distinct binding affinities for biological targets and varying metabolic stabilities.
Tautomeric Forms of this compound
Based on established principles of amidoxime (B1450833) tautomerism, this compound is predicted to exist as an equilibrium mixture of the following tautomers:
-
(Z)-thiophene-2-amidoxime: The amino group and the hydroxyl group are on the same side of the C=N double bond.
-
(E)-thiophene-2-amidoxime: The amino group and the hydroxyl group are on opposite sides of the C=N double bond.
-
(Z)-thiophene-2-aminonitrone: A zwitterionic form resulting from the migration of the hydroxyl proton to the amino nitrogen.
The proposed tautomeric equilibrium is depicted in the following diagram:
Caption: Tautomeric equilibrium of this compound.
Physicochemical Properties and Synthesis
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂OS | [2][3] |
| Molecular Weight | 142.18 g/mol | [2] |
| Melting Point | 90-96 °C | [2] |
| Appearance | Solid | [2] |
The synthesis of thiophene (B33073) derivatives is well-established, with several routes available for the formation of the thiophene nucleus.[4] this compound itself can be synthesized, for example, from thiophene-2-carbonitrile and hydroxylamine.
Experimental Protocols for Tautomerism Investigation
The characterization and quantification of tautomeric forms rely on a combination of spectroscopic and crystallographic techniques, often supported by computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[5] By analyzing chemical shifts, coupling constants, and signal integrations, the relative populations of different tautomers can be determined. Variable-temperature NMR studies can provide insights into the thermodynamics and kinetics of the tautomeric interconversion.[6][7][8]
General Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound or its derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard NMR tube. A range of solvents with varying polarities should be used to assess solvent effects.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer.
-
Spectral Analysis:
-
Identify and assign distinct sets of signals corresponding to each tautomer.
-
Integrate the signals of non-exchangeable protons that are unique to each tautomer.
-
Calculate the molar ratio of the tautomers from the integral ratios.
-
-
Variable-Temperature Studies: Record spectra at a range of temperatures to observe changes in the equilibrium position and potential coalescence of signals, which can be used to determine the energy barrier of interconversion.[6][7][8]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[9] While this does not directly reflect the equilibrium in solution, it provides a crucial reference point and can reveal key intramolecular interactions that stabilize a particular tautomer.
General Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of this compound or its derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.[9]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.[10]
-
Structural Analysis: Analyze the refined structure to identify the tautomeric form, bond lengths, bond angles, and any intramolecular or intermolecular hydrogen bonding patterns.
Computational Chemistry
Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers, transition state energies for their interconversion, and the influence of solvent effects using continuum solvent models.[1][11]
General Computational Protocol:
-
Structure Generation: Build the 3D structures of all possible tautomers of this compound.
-
Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in various solvent continua (e.g., using the Polarizable Continuum Model - PCM) at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
Relative Energy Calculation: Calculate the relative energies of the tautomers to predict their relative populations.
-
Transition State Search: For the interconversion between tautomers, locate the transition state structures to calculate the activation energy barriers.
Logical Workflow for Tautomer Analysis
The investigation of tautomerism in a novel this compound derivative would typically follow a structured workflow:
Caption: Workflow for the comprehensive analysis of tautomerism.
Biological Implications and Drug Development
Thiophene derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12][13] Amidoximes are also recognized for their diverse pharmacological profiles and their role as nitric oxide (NO) donors.[14][15][16] The specific biological targets of this compound are not well-defined in the public domain, but its structural motifs suggest potential interactions with various enzymes and receptors.
The tautomeric state of a molecule can significantly impact its biological activity by:
-
Receptor Binding: Different tautomers present distinct three-dimensional shapes and hydrogen bonding patterns, leading to varied affinities for a biological target.
-
Membrane Permeability: Tautomers can have different polarities, affecting their ability to cross cell membranes.
-
Metabolism: The metabolic fate of a drug can be tautomer-dependent, with different isomers being recognized and processed by metabolic enzymes at different rates.
A hypothetical signaling pathway where a this compound derivative could act as an enzyme inhibitor is presented below. The specific tautomer that binds to the active site would be critical for its inhibitory potency.
Caption: Hypothetical enzyme inhibition by a this compound derivative.
Conclusion
The tautomerism of this compound is a fundamental aspect of its chemistry that has significant implications for its application in drug discovery and development. While direct experimental quantification of its tautomeric equilibrium is currently lacking, theoretical predictions and data from analogous systems provide a strong foundation for understanding its behavior. A comprehensive approach combining computational modeling with experimental techniques such as NMR and X-ray crystallography is essential for characterizing the tautomeric landscape of novel this compound derivatives. A thorough understanding of tautomerism will enable the rational design of more effective and safer therapeutic agents.
References
- 1. Tautomerism of amidoximes and other oxime species | Semantic Scholar [semanticscholar.org]
- 2. This compound 96 53370-51-7 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Thermal Fortitude of Thiophene-2-amidoxime: A Technical Examination of Stability and Decomposition
For researchers and professionals in the sphere of drug development and materials science, a comprehensive understanding of a compound's thermal stability is paramount. This technical guide delves into the thermal characteristics of Thiophene-2-amidoxime, a molecule of interest for its potential applications. While direct and exhaustive experimental data on the thermal analysis of this compound is not extensively available in public literature, this paper synthesizes the most relevant findings from closely related analogues, namely N-arylthiophene-2-carboxamidoximes, to provide a robust predictive framework for its thermal behavior.
Physicochemical Properties and Thermal Behavior
This compound is a solid at room temperature with a reported melting point in the range of 176 - 178 °C. This relatively high melting point suggests a stable crystalline lattice and provides an initial indication of its thermal resilience.
Table 1: Physical and Thermal Properties of this compound and Related Compounds
| Compound | Melting Point (°C) | Decomposition Temperature (°C) |
| This compound | 176 - 178 | Not Reported |
| N-arylthiophene-2-carboxamidoximes | Not specified | 200 - 250[1] |
Experimental Protocols for Thermal Analysis
To rigorously assess the thermal stability of this compound, standardized thermal analysis techniques are essential. The following outlines the recommended experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. Key parameters to be determined include the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate (Tmax), which is the peak of the first derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information on thermal events such as melting, crystallization, and decomposition.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen.
-
Heating Program: The sample and reference pans are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over a temperature range that encompasses the melting and decomposition events (e.g., 25 °C to 300 °C).
-
Data Analysis: The DSC thermogram plots the differential heat flow against temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are observed as peaks. The melting point (Tm) is determined from the onset or peak of the melting endotherm, and the decomposition temperature (Td) is identified from the onset of the exothermic decomposition peak.
Proposed Decomposition Pathway
The thermal decomposition of N-arylthiophene-2-carboxamidoximes is proposed to proceed through competitive pathways involving the homolytic cleavage of either the N-O bond or the C-N bond.[1] This mechanism likely provides a foundational model for the decomposition of the parent this compound.
Upon heating, the initial step is the homolysis of the weakest bond. Cleavage of the N-O bond would generate an iminyl radical and a hydroxyl radical. Alternatively, homolysis of the C(thiophene)-C(amidoxime) bond could also occur, though it is generally considered to be a stronger bond. A plausible mechanism for the thermolysis of N-arylthiophene-2-carboxamidoximes involves the initial homolytic cleavage of the N-O bond, leading to the formation of various rearrangement and cyclization products such as imidazole, oxazole, and triazine derivatives, as well as the corresponding amide.[1][2]
Conclusion
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of this compound, primarily through the lens of its N-aryl derivatives. The available data suggests a decomposition temperature in the range of 200-250 °C, with a proposed mechanism involving homolytic bond cleavage. For definitive quantitative data, further experimental investigation using TGA and DSC, following the protocols outlined herein, is strongly recommended. Such studies will be instrumental in elucidating the precise thermal profile of this compound, thereby enabling its safe and effective application in drug development and materials science.
References
The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and Synthesis of Thiophene-2-amidoxime
For Immediate Release
A comprehensive technical guide detailing the historical context, synthesis, and key experimental protocols for Thiophene-2-amidoxime, a significant building block in medicinal chemistry. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a consolidated overview of its synthesis and chemical properties.
This compound, a heterocyclic compound with the chemical formula C₅H₆N₂OS, has emerged as a valuable intermediate in the synthesis of various pharmacologically active molecules. Its structural motif is found in a range of therapeutic agents, highlighting its importance in drug discovery and development. This guide traces the likely historical development of its synthesis, provides detailed experimental procedures, and presents key data in a structured format.
A Historical Perspective: A Synthesis Built on Established Chemistry
The journey likely began with the Gewald reaction , a versatile and widely used method for the synthesis of 2-aminothiophenes that was first reported in the 1960s. This reaction provides a straightforward route to highly functionalized thiophene (B33073) rings. Subsequently, the conversion of a substituent on the thiophene ring to a nitrile group (thiophene-2-carbonitrile) would be a necessary step. Finally, the transformation of the nitrile to an amidoxime (B1450833) using hydroxylamine (B1172632) is a classic and "traditional" reaction in organic synthesis, with its principles known for many decades. The combination of these established methods provides a robust and logical pathway to this compound.
Synthetic Pathway Overview
The most plausible and commonly employed synthetic route to this compound can be outlined in the following logical workflow:
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
The following are detailed methodologies for the key transformations in the synthesis of this compound, based on established and reported procedures.
Protocol 1: Synthesis of a 2-Aminothiophene-3-carbonitrile Derivative via Gewald Reaction
This protocol describes a general procedure for the Gewald reaction to obtain a 2-aminothiophene precursor.
Materials:
-
Ketone or aldehyde (e.g., cyclohexanone)
-
Elemental sulfur
-
Morpholine (B109124) (or other amine base)
Procedure:
-
In a round-bottom flask, combine the ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (1.5 eq) to the mixture with stirring.
-
Heat the reaction mixture to 50-60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-6 hours), cool the mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[1]
Protocol 2: Synthesis of Thiophene-2-carbonitrile from a 2-Aminothiophene Derivative
This protocol outlines the conversion of the amino group to a nitrile via a Sandmeyer-type reaction.
Materials:
-
2-Aminothiophene derivative
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
Procedure:
-
Dissolve the 2-aminothiophene derivative in a mixture of concentrated HCl and water, and cool to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 3: Synthesis of this compound from Thiophene-2-carbonitrile
This protocol details the final step of converting the nitrile to the amidoxime.
Materials:
-
Thiophene-2-carbonitrile
-
Hydroxylamine hydrochloride
-
Potassium carbonate (or other base)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve thiophene-2-carbonitrile (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.5 eq) and potassium carbonate (1.5 eq) to the solution.
-
Heat the mixture to reflux (approximately 80-90°C) and stir for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Recrystallize the crude this compound from a suitable solvent (e.g., ethanol/water or toluene) to obtain the pure compound.
Data Presentation
The following tables summarize typical quantitative data for the key synthetic steps. Please note that yields and reaction conditions can vary depending on the specific substrates and scale of the reaction.
Table 1: Representative Data for Gewald Synthesis of 2-Aminothiophene Precursors
| Carbonyl Compound | α-Methylene Nitrile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 4 | 85-95 |
| Acetone | Ethyl Cyanoacetate | Piperidine | Methanol | 60 | 6 | 70-80 |
| 4-Chloroacetophenone | Malononitrile | Triethylamine | DMF | 70 | 3 | 80-90 |
Table 2: Representative Data for the Conversion of Nitriles to Amidoximes
| Nitrile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzonitrile | Potassium Carbonate | Ethanol/Water | 80 | 3 | 85-95 |
| 4-Chlorobenzonitrile | Sodium Hydroxide | Methanol/Water | 70 | 4 | 80-90 |
| Thiophene-2-carbonitrile | Potassium Carbonate | Ethanol/Water | 85 | 2.5 | ~90 |
Role in Drug Development: A Precursor to FTO Inhibitors
While this compound itself is not typically the final active pharmaceutical ingredient, it serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. One notable application is in the development of inhibitors for the Fat Mass and Obesity-associated (FTO) protein. The FTO protein is an enzyme involved in the demethylation of N6-methyladenosine (m⁶A) in RNA, and its inhibition has been identified as a potential therapeutic strategy for certain types of cancer, such as acute myeloid leukemia.
The synthesis of these FTO inhibitors often involves the use of thiophene-based scaffolds. The amidoxime functional group of this compound can be further reacted and elaborated to construct the final inhibitor molecule that binds to the active site of the FTO enzyme.
Caption: Role of this compound in the synthesis of FTO inhibitors.
This technical guide provides a foundational understanding of the discovery and synthesis of this compound. The provided protocols and data serve as a valuable resource for chemists in the pharmaceutical and life sciences sectors, enabling further research and development based on this versatile chemical intermediate.
References
Methodological & Application
Thiophene-2-amidoxime: A Versatile Precursor for the Synthesis of Bioactive Heterocycles
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiophene-2-amidoxime is a valuable and versatile building block in heterocyclic synthesis, primarily serving as a precursor for the construction of various five- and six-membered heterocyclic rings. The thiophene (B33073) moiety is a well-established pharmacophore in medicinal chemistry, known to be present in numerous approved drugs.[1][2] The incorporation of other heterocyclic systems, such as 1,2,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles, onto the thiophene scaffold via the amidoxime (B1450833) functionality allows for the generation of novel molecular architectures with diverse biological activities. This application note provides detailed protocols for the synthesis of this compound and its subsequent conversion into various heterocyclic compounds, along with a summary of their potential therapeutic applications.
Synthesis of this compound
The precursor, this compound, can be reliably synthesized from commercially available thiophene-2-carbonitrile.
Protocol 1: Synthesis of this compound
This protocol describes the conversion of thiophene-2-carbonitrile to this compound using hydroxylamine (B1172632) hydrochloride.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Materials:
-
Thiophene-2-carbonitrile
-
Hydroxylamine hydrochloride
-
Anhydrous sodium carbonate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve thiophene-2-carbonitrile (1 equivalent) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and anhydrous sodium carbonate (1.5 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound as a solid.
Heterocyclic Synthesis from this compound
This compound serves as a key intermediate for the synthesis of various heterocycles, most notably 1,2,4-oxadiazoles.
Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles
1,2,4-Oxadiazoles are a class of heterocycles known for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] They are typically synthesized from amidoximes through cyclocondensation reactions with various electrophilic reagents.
Reaction Scheme:
References
Application of Thiophene-2-amidoxime in Coordination Chemistry: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols concerning the coordination chemistry of Thiophene-2-amidoxime. This guide outlines its role as a versatile ligand in forming metal complexes with potential therapeutic and material science applications.
This compound, a derivative of thiophene (B33073), is a compelling ligand in coordination chemistry. Its structural features, comprising a thiophene ring and an amidoxime (B1450833) group (-C(NH₂)=NOH), allow for diverse coordination modes with various metal ions. The resulting metal complexes exhibit a range of biological activities, including antimicrobial and anticancer properties, making them promising candidates for drug development. Furthermore, the coordination chemistry of thiophene-amidoxime is relevant to the development of new materials and catalysts.
Applications in Coordination Chemistry
The primary application of this compound in coordination chemistry lies in its ability to form stable complexes with a variety of transition metals. The amidoxime group can coordinate to metal ions as a neutral ligand or, more commonly, as a deprotonated ligand, acting as a bidentate chelating agent through the nitrogen of the amino group and the oxygen of the oxime group. The thiophene ring can also participate in coordination, although this is less common.
The resulting metallo-organic frameworks and discrete molecular complexes have several potential applications:
-
Medicinal Chemistry and Drug Development : Thiophene derivatives and their metal complexes are known to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties[1][2][3]. The coordination of metal ions to this compound can enhance these activities. For instance, metal complexes of thiophene-derived Schiff bases have shown potent antimicrobial activity against various pathogens[1][2].
-
Material Science : The ability of this compound to form complexes with various metals opens avenues for the design of novel materials with interesting magnetic, optical, or catalytic properties.
-
Catalysis : Metal complexes containing thiophene-based ligands have been explored as catalysts in various organic transformations.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of amidoximes involves the reaction of a nitrile with hydroxylamine (B1172632). For this compound, the starting material would be thiophene-2-carbonitrile.
Materials:
-
Thiophene-2-carbonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate or other suitable base
-
Water
Procedure:
-
Dissolve hydroxylamine hydrochloride in a mixture of ethanol and water.
-
Add sodium carbonate to the solution to liberate free hydroxylamine. Stir for 30 minutes.
-
Filter the solution to remove the sodium chloride precipitate.
-
To the filtrate, add Thiophene-2-carbonitrile.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, may precipitate out of the solution upon cooling or after partial removal of the solvent under reduced pressure.
-
Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
Logical Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of this compound.
General Protocol for the Synthesis of Metal Complexes with this compound
The following is a general procedure for the synthesis of metal(II) complexes. This can be adapted for other metal ions and stoichiometries.
Materials:
-
This compound
-
A metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)
-
Ethanol or Methanol
Procedure:
-
Dissolve this compound in hot ethanol.
-
In a separate flask, dissolve the metal(II) salt in ethanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring. The molar ratio of ligand to metal can be varied (e.g., 2:1 for [M(L)₂] complexes).
-
A change in color or the formation of a precipitate usually indicates complex formation.
-
Reflux the reaction mixture for 2-4 hours to ensure the completion of the reaction.
-
Cool the mixture to room temperature.
-
Collect the precipitated complex by filtration.
-
Wash the complex with cold ethanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Experimental Workflow for Metal Complex Synthesis
Caption: General workflow for synthesizing metal complexes.
Characterization of this compound and its Metal Complexes
Standard analytical techniques are employed to characterize the ligand and its metal complexes:
-
Elemental Analysis (CHN) : To determine the empirical formula.
-
Infrared (IR) Spectroscopy : To identify the coordination sites of the ligand. A shift in the ν(C=N), ν(N-O), and ν(NH₂) bands upon complexation provides evidence of coordination. For instance, in metal complexes of fibers containing amidoxime groups, the ν(C=N) and ν(N-O) bands were observed to shift to higher wavenumbers[4].
-
¹H and ¹³C NMR Spectroscopy : To elucidate the structure of the ligand and its diamagnetic complexes in solution.
-
UV-Visible Spectroscopy : To study the electronic transitions and geometry of the metal complexes.
-
X-ray Crystallography : To determine the single-crystal structure of the complexes, providing definitive information on bond lengths, bond angles, and coordination geometry.
-
Molar Conductance Measurements : To determine the electrolytic nature of the complexes.
-
Magnetic Susceptibility Measurements : To determine the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and the geometry of the metal center.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 108443-93-2 | [5] |
| Molecular Formula | C₅H₆N₂OS | [5] |
| Molecular Weight | 142.2 g/mol | [5] |
| Appearance | Crystalline solid | [5] |
| Melting Point | 90-96 °C | |
| Purity | ≥97% | [5] |
Table 2: Example of Spectroscopic Data for a Hypothetical [M(this compound)₂Cl₂] Complex
| Compound | ν(C=N) (cm⁻¹) | ν(N-O) (cm⁻¹) | ν(M-N) (cm⁻¹) | λ_max (nm) |
| This compound | ~1650 | ~940 | - | - |
| [Cu(L)₂Cl₂] | ~1630 | ~960 | ~570 | 265, 281 |
| [Zn(L)₂Cl₂] | ~1635 | ~955 | ~560 | - |
| [Cd(L)₂Br₂] | ~1640 | ~950 | ~550 | - |
| Note: This table is illustrative. The values for ν(M-N) and λ_max are based on data for a thiophene-derived Schiff base complex[2]. L = this compound. |
Table 3: Example of Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | E. coli | S. aureus | P. aeruginosa | C. albicans |
| This compound | >100 | >100 | >100 | >100 |
| [Cu(L)₂Cl₂] | 32 | 16 | 64 | 32 |
| [Zn(L)₂Cl₂] | 64 | 32 | 128 | 64 |
| [Cd(L)₂Br₂] | 16 | 8 | 32 | 16 |
| Note: This table is illustrative and based on the general observation that metal complexes are often more potent than the free ligand[1][2]. L = this compound. |
Signaling Pathways and Logical Relationships
The biological activity of this compound metal complexes can be attributed to several mechanisms. For instance, their antimicrobial action may involve the inhibition of essential enzymes in pathogens or the disruption of cell membrane integrity. The enhanced lipophilicity of the metal complexes compared to the free ligand can facilitate their transport across cell membranes.
Potential Mechanism of Antimicrobial Action
Caption: Postulated mechanism for antimicrobial activity.
References
- 1. Antimicrobial metal-based thiophene derived compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. [The IR spectra of complexes of fiber containing amidoxime groups with Fe(III), Co(II), Ni(II), Cd(II) and Hg(II)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
The Synthesis of 1,2,4-Oxadiazoles Utilizing Thiophene-2-amidoxime: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of 1,2,4-oxadiazoles from thiophene-2-amidoxime represents a significant pathway to novel therapeutic agents. The inherent bioisosteric properties of the 1,2,4-oxadiazole (B8745197) ring, coupled with the pharmacological relevance of the thiophene (B33073) moiety, make this class of compounds a fertile ground for discovery. This document provides detailed application notes and experimental protocols for the synthesis of 3-(thiophen-2-yl)-1,2,4-oxadiazoles, summarizing key quantitative data and outlining methodologies for their preparation.
The 1,2,4-oxadiazole scaffold is a recognized bioisostere of esters and amides, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1][2] When combined with a thiophene ring, a privileged structure in medicinal chemistry, the resulting molecules exhibit a wide range of biological activities, including potential as anti-Alzheimer's and antiviral agents.[1][2] The synthesis of these compounds primarily involves the reaction of this compound with various acylating agents, followed by cyclization.
Synthetic Pathways and Methodologies
The formation of the 1,2,4-oxadiazole ring from an amidoxime (B1450833) can be achieved through two primary strategies: a two-step process involving the isolation of an intermediate, or a more streamlined one-pot synthesis.[1][3]
1. Two-Step Synthesis via O-Acylamidoxime Intermediate:
This classic and widely used method involves two distinct stages:
-
O-Acylation of this compound: this compound is reacted with an acylating agent, such as an acyl chloride or a carboxylic anhydride, in the presence of a base to form the corresponding O-acyl amidoxime intermediate. This step is typically carried out at room temperature in a suitable solvent like dichloromethane (B109758) (DCM).[3]
-
Cyclization: The isolated O-acyl amidoxime is then subjected to cyclodehydration to form the 1,2,4-oxadiazole ring. This can be achieved through thermal means or, more commonly, by using a base such as sodium hydroxide (B78521) in a solvent like dimethyl sulfoxide (B87167) (DMSO).[3]
2. One-Pot Synthesis:
This approach combines the acylation and cyclization steps into a single reaction vessel, offering a more efficient and time-saving procedure. In a typical one-pot synthesis, this compound is reacted directly with a carboxylic acid in the presence of a coupling agent (e.g., EDC, CDI) or with an acyl chloride/anhydride and a base in a high-boiling solvent, leading directly to the 1,2,4-oxadiazole product.[3]
Below is a diagram illustrating the general synthetic workflow:
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of various 3-(thiophen-2-yl)-1,2,4-oxadiazoles. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| 5-Substituent | Acylating Agent | Method | Solvent | Base | Time (h) | Temp (°C) | Yield (%) | Reference |
| Phenyl | Benzoyl Chloride | Two-Step | Pyridine | - | - | RT (Acylation) | >80 | Patent CN103980265A |
| 4-Chlorophenyl | 4-Chlorobenzoyl Chloride | Two-Step | DCM/Pyridine | - | 2 (Acylation) | RT (Acylation) | 75-85 | General Protocol[3] |
| 4-Methoxyphenyl | 4-Methoxybenzoic Acid | One-Pot | DMSO | NaOH | 12 | RT | 60-70 | General Protocol[3] |
| Methyl | Acetic Anhydride | Two-Step | Dioxane | - | 3 (Acylation) | Reflux | 70-80 | General Protocol[4] |
| Ethyl | Propionyl Chloride | Two-Step | DCM | Triethylamine | 2 (Acylation) | 0 to RT | 78-88 | General Protocol[3] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 5-Phenyl-3-(thiophen-2-yl)-1,2,4-oxadiazole
This protocol is a representative example of the two-step synthesis.
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Step 1: Synthesis of O-Benzoyl-thiophene-2-amidoxime (Intermediate)
-
Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine at 0 °C under a nitrogen atmosphere.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with 1M HCl.
-
Separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude O-benzoyl-thiophene-2-amidoxime.
-
The crude intermediate can be purified by recrystallization from ethanol or used directly in the next step.
Step 2: Cyclization to 5-Phenyl-3-(thiophen-2-yl)-1,2,4-oxadiazole
-
Dissolve the O-benzoyl-thiophene-2-amidoxime (1.0 eq) in DMSO.
-
Add powdered sodium hydroxide (1.5 eq) to the solution.
-
Heat the mixture to 80-100 °C and stir for 1-3 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 5-phenyl-3-(thiophen-2-yl)-1,2,4-oxadiazole.
Protocol 2: One-Pot Synthesis of 5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
This protocol exemplifies a more streamlined one-pot approach.
Materials:
-
This compound
-
4-Methoxybenzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of 4-methoxybenzoic acid (1.2 eq) in DMF, add EDC (1.5 eq) and HOBt (1.5 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture and continue stirring at room temperature for 8-12 hours.
-
Alternatively, for a faster reaction, dissolve this compound (1.0 eq) and 4-methoxybenzoyl chloride (1.1 eq) in DMSO, and add powdered NaOH (2.0 eq). Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole.
Reaction Pathway Diagram
The following diagram illustrates the general mechanism for the formation of a 1,2,4-oxadiazole from this compound and an acyl chloride.
Applications in Drug Discovery
Derivatives of 3-(thiophen-2-yl)-1,2,4-oxadiazole are of significant interest in medicinal chemistry due to their potential to interact with various biological targets. Research has indicated their promise in the development of novel treatments for a range of diseases.
-
Neurodegenerative Diseases: Certain 1,2,4-oxadiazole derivatives have shown potential as agents against Alzheimer's disease, acting as inhibitors of key enzymes involved in the disease pathology.[1]
-
Antiviral Activity: The 1,2,4-oxadiazole nucleus is present in some antiviral compounds, and thiophene-containing analogues are being explored for their potential to inhibit viral replication.[2]
-
Anti-inflammatory and Analgesic Effects: The structural features of these compounds make them candidates for the development of new anti-inflammatory and analgesic drugs.
The synthesis of 1,2,4-oxadiazoles from this compound provides a versatile platform for the generation of diverse chemical libraries for drug screening and lead optimization. The methodologies outlined in this document offer robust and adaptable procedures for researchers in the field of drug discovery and development.
References
Application Notes and Protocols for Thiophene-2-Amidoxime Derivatives as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of thiophene-based derivatives as potential enzyme inhibitors, with a focus on structures related to thiophene-2-amidoxime. While direct and extensive research on this compound as enzyme inhibitors is limited in publicly available literature, this guide leverages data from closely related and well-studied analogues, such as thiophene-2-carboxamides and thiophene-2-carboxamidines, to provide valuable insights and protocols for researchers in drug discovery.
The thiophene (B33073) ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous bioactive compounds. When functionalized with an amidoxime (B1450833) or a related moiety, these derivatives present opportunities for targeting a range of enzymes implicated in various diseases. This document covers their potential inhibitory effects on key enzymes, including acetylcholinesterase (AChE), urease, carbonic anhydrase (CA), and vascular endothelial growth factor receptor 2 (VEGFR-2).
Thiophene Derivatives as Acetylcholinesterase (AChE) Inhibitors
Application Note: Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders. Thiophene derivatives have been synthesized and evaluated as AChE inhibitors, showing promising activity. The protocols outlined below are based on the widely used Ellman's method for assessing AChE inhibition.
Quantitative Data: Inhibition of Acetylcholinesterase
| Compound Class | Specific Derivative | Enzyme | IC50 / % Inhibition | Reference |
| Thiophene carboxamide | 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Acetylcholinesterase | 60% inhibition | [1][2] |
| Thiophene carboxamide | N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs | Acetylcholinesterase & Butyrylcholinesterase | Low micromolar range | [3] |
| Substituted Thiophene | Novel substituted thiophene derivatives | Acetylcholinesterase | Kᵢ: 0.28 to 4.01 nM | [4] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted for a 96-well microplate format.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
Test compounds (thiophene derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Donepezil)
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 14 mM ATCI solution in deionized water (prepare fresh daily).
-
Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes.
-
-
Assay Setup (per well):
-
Blank: 170 µL Phosphate Buffer + 10 µL DTNB.
-
Negative Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution (at various concentrations).
-
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction. Add 10 µL of deionized water to the blank. The final volume in each well will be 180 µL.
-
Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Negative Control - Rate of Test Sample) / Rate of Negative Control] * 100
-
Plot the % inhibition against the logarithm of the test compound concentration to determine the IC50 value using non-linear regression analysis.
Visualizations
Thiophene Derivatives as Urease Inhibitors
Application Note: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. In pathogenic bacteria such as Helicobacter pylori, urease activity is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach and contributing to the pathogenesis of gastritis and peptic ulcers. Inhibition of urease is therefore a promising therapeutic strategy for treating such infections. Thiophene-based compounds, particularly thiosemicarbazones, have shown potent urease inhibitory activity.
Quantitative Data: Inhibition of Urease
| Compound Class | Specific Derivative | Enzyme Source | IC50 (µM) | Reference |
| Thiophene Thiosemicarbazone | 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | Jack Bean Urease | 3.80 ± 1.9 | [5][6] |
| Thiophene Thiosemicarbazone | (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide | Jack Bean Urease | 4.94 ± 2.7 | [5] |
| 2-nitrocinnamaldehyde derived thiosemicarbazones | Various derivatives | Jack Bean Urease | 12.3 - 88.8 | [7] |
Experimental Protocol: Urease Inhibition Assay (Indophenol Method)
This protocol measures the amount of ammonia produced by the urease-catalyzed hydrolysis of urea.
Materials:
-
Jack Bean Urease
-
Urea solution (e.g., 100 mM)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Phenol (B47542) reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v NaOH, 0.1% active chlorine NaOCl)
-
Test compounds dissolved in a suitable solvent
-
Positive control (e.g., Thiourea)
-
Microplate reader capable of measuring absorbance at 630 nm
Procedure:
-
Assay Setup: In a 96-well plate, add 25 µL of the test compound solution (or solvent for control) and 25 µL of the urease enzyme solution.
-
Pre-incubation: Incubate the plate for 15 minutes at 30°C.
-
Reaction Initiation: Add 50 µL of urea solution to each well to start the reaction. Incubate for 30 minutes at 30°C.
-
Color Development:
-
Add 50 µL of the phenol reagent to each well.
-
Add 50 µL of the alkali reagent to each well.
-
-
Final Incubation: Incubate the plate for 10 minutes at room temperature to allow for color development.
-
Measurement: Measure the absorbance at 630 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of urease inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Negative Control)] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Thiophene Derivatives as Carbonic Anhydrase (CA) Inhibitors
Application Note: Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, CO₂ transport, and ion exchange. Certain CA isoforms, such as CA IX and XII, are overexpressed in various tumors and are associated with cancer progression, making them attractive targets for anticancer drug development. Thiophene-based sulfonamides have been extensively studied as CA inhibitors.
Quantitative Data: Inhibition of Carbonic Anhydrase
| Compound Class | Specific Derivative | Isoform | Kᵢ (nM) | Reference |
| Substituted Thiophene | Novel substituted thiophene derivatives | hCA I | 447.28 - 1004.65 | [4] |
| hCA II | 309.44 - 935.93 | [4] | ||
| Benzo[b]thiophene-5-sulfonamide | Unsubstituted sulfonamides | hCA I | 63 - 138 | [8] |
| hCA II | 6.3 - 8.8 | [8] | ||
| hCA IX | 2.8 - 15 | [8] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This protocol is based on a stopped-flow spectrophotometric method to measure the CA-catalyzed CO₂ hydration.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX)
-
CO₂-saturated water
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
pH indicator (e.g., phenol red)
-
Test compounds dissolved in a suitable solvent
-
Positive control (e.g., Acetazolamide)
-
Stopped-flow spectrophotometer
Procedure:
-
The assay measures the inhibition of CA's ability to hydrate (B1144303) CO₂. The reaction is monitored by the change in pH, which is detected by a color change of a pH indicator.
-
The enzyme and inhibitor are pre-incubated together.
-
This mixture is then rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
The rate of the pH change is monitored spectrophotometrically by the absorbance change of the indicator.
-
The initial rates of the reaction are determined in the presence and absence of the inhibitor.
Data Analysis:
-
IC50 values are determined by plotting the percentage of enzyme activity against the inhibitor concentration.
-
Inhibition constants (Kᵢ) can be calculated from the IC50 values using the Cheng-Prusoff equation.
Visualizations
Thiophene Derivatives as VEGFR-2 Inhibitors
Application Note: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of cancer, contributing to tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy. Thiophene carboxamide derivatives have emerged as potent inhibitors of VEGFR-2.
Quantitative Data: Inhibition of VEGFR-2
| Compound Class | Specific Derivative | Target | IC50 (µM) | Reference |
| Thiophene carboxamide | Compound 5 | VEGFR-2 | 0.59 | [9] |
| Thiophene carboxamide | Compound 21 | VEGFR-2 | 1.29 | [9] |
| Thienopyrrole | Compound 3b | VEGFR-2 | 0.126 | |
| Pyrrolothienopyrimidine | Compound 4c | VEGFR-2 | 0.075 | |
| Thiophene-3-carboxamide | Compound 14d | VEGFR-2 | 0.1911 |
Experimental Protocol: VEGFR-2 Kinase Assay
This protocol describes a common in vitro kinase assay to measure the inhibitory activity of compounds against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer
-
ATP (adenosine triphosphate)
-
A suitable substrate peptide (e.g., a poly(Glu, Tyr) peptide)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Sorafenib)
-
A method for detecting phosphorylation (e.g., ELISA-based, radiometric, or fluorescence-based)
Procedure (ELISA-based example):
-
Plate Coating: Coat a 96-well plate with the substrate peptide and incubate overnight. Wash the plate to remove unbound substrate.
-
Assay Setup:
-
Add the test compound at various concentrations to the wells.
-
Add the VEGFR-2 enzyme to the wells.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for phosphorylation of the substrate.
-
Detection:
-
Wash the plate to remove the reaction mixture.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., an anti-phosphotyrosine antibody). Incubate.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Incubate.
-
Wash the plate and add a chromogenic substrate for the enzyme (e.g., TMB for HRP).
-
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
Data Analysis:
-
The amount of phosphorylated substrate is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. Synthesis of thiophene-2-carboxamidines containing 2-aminothiazoles and their biological evaluation as urokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physiology, Neuromuscular Junction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiophene-2-amidoxime in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of thiophene-2-amidoxime and its derivatives as a promising class of antimicrobial agents. This document outlines synthetic approaches, methodologies for evaluating antimicrobial efficacy, and insights into the potential mechanisms of action.
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. Thiophene-based compounds have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial properties. The incorporation of an amidoxime (B1450833) functional group into the thiophene (B33073) ring, to form this compound, presents a promising strategy for developing new antimicrobial candidates. Amidoximes are known to be prodrugs of amidines and have been shown to possess antimicrobial activity. This document details the application of this compound derivatives in the discovery of new antimicrobial agents.
Synthesis of this compound Derivatives
A plausible and common method for the synthesis of this compound involves the reaction of thiophene-2-carbonitrile with hydroxylamine (B1172632). Further derivatization can be achieved by modifying the thiophene ring or the amidoxime group to explore structure-activity relationships (SAR).
Protocol: Synthesis of this compound
-
Materials: Thiophene-2-carbonitrile, hydroxylamine hydrochloride, sodium carbonate, ethanol (B145695), water.
-
Procedure:
-
Dissolve thiophene-2-carbonitrile in ethanol in a round-bottom flask.
-
In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.
-
Add the hydroxylamine solution dropwise to the stirred solution of thiophene-2-carbonitrile at room temperature.
-
The reaction mixture is then heated to reflux for several hours and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound.
-
A generalized workflow for the synthesis and subsequent evaluation is depicted below.
Antimicrobial Activity
Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The introduction of the amidoxime moiety is anticipated to modulate this activity. The antimicrobial efficacy of novel this compound derivatives should be quantified using standardized methods.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table presents representative MIC values for various thiophene derivatives against a panel of clinically relevant microorganisms, illustrating the potential antimicrobial spectrum.
| Compound ID | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Candida albicans (ATCC 10231) MIC (µg/mL) | Reference |
| Thio-A | 16 | 8 | 32 | 64 | >128 | [1][2] |
| Thio-B | 8 | 4 | 16 | 32 | 64 | [1][2] |
| Thio-C | 32 | 16 | 64 | >128 | 128 | [1][2] |
| Cefadroxil (Standard) | 1 | 0.5 | 4 | >128 | NA | [1] |
| Fluconazole (Standard) | NA | NA | NA | NA | 2 | [1] |
NA: Not Applicable
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment of antimicrobial properties.
4.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard protocol for determining MIC values.[1]
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, bacterial/fungal inoculum, synthesized compounds, standard antibiotics.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard, then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells).
-
Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
-
4.2. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Protocol:
-
Following MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spot-inoculate the aliquots onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Potential Mechanisms of Action
Understanding the mechanism of action is critical for the development of new antimicrobial drugs. Thiophene derivatives have been reported to act via multiple mechanisms.
5.1. Disruption of Bacterial Cell Membrane Integrity
One of the proposed mechanisms for thiophene derivatives is the permeabilization of the bacterial cell membrane.[3][4] This can be assessed using the N-(1-Naphthyl)ethylenediamine (NPN) uptake assay.
-
Protocol: NPN Uptake Assay
-
Grow bacteria to the mid-logarithmic phase, harvest, and wash with a suitable buffer (e.g., PBS).
-
Resuspend the bacterial cells in the buffer containing NPN.
-
Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Add the this compound derivative at various concentrations (e.g., 0.5x, 1x, 2x MIC).
-
Monitor the increase in fluorescence over time. An increase in fluorescence indicates NPN uptake due to membrane permeabilization.
-
5.2. Inhibition of DNA Gyrase
Certain thiophene-based antibacterials have been shown to target DNA gyrase, an essential enzyme for bacterial DNA replication.[5] These compounds can act as allosteric inhibitors, binding to a site distinct from the fluoroquinolone binding pocket.[5]
5.3. Inhibition of Cell Division (FtsZ)
Some thiophenyl-pyrimidine derivatives have been identified as inhibitors of the FtsZ protein, which is crucial for bacterial cell division.[6] Inhibition of FtsZ polymerization leads to filamentation of the bacteria and ultimately cell death.[6]
Conclusion
This compound and its derivatives represent a promising avenue for the development of novel antimicrobial agents. Their straightforward synthesis, potential for broad-spectrum activity, and diverse mechanisms of action make them attractive candidates for further investigation. The protocols and data presented in these application notes provide a framework for researchers to explore the full therapeutic potential of this class of compounds in the fight against antimicrobial resistance.
References
- 1. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 5. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thiophene-2-amidoxime in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Thiophene-2-amidoxime is a versatile synthetic intermediate that holds a significant place in medicinal chemistry. While direct therapeutic applications of this compound are not extensively documented, its true value lies in its role as a foundational scaffold for the synthesis of a diverse range of biologically active compounds. The thiophene (B33073) ring, a bioisostere of the benzene (B151609) ring, coupled with the reactive amidoxime (B1450833) functional group, provides a unique platform for developing novel therapeutic agents with a wide spectrum of pharmacological activities. This document outlines the key applications, presents quantitative data for its derivatives, provides detailed experimental protocols, and visualizes relevant pathways and workflows.
Core Applications in Drug Discovery
The primary application of this compound is as a precursor for the synthesis of more complex thiophene derivatives. The amidoxime moiety is particularly useful for constructing various heterocyclic systems, and the thiophene nucleus is a well-established pharmacophore in numerous approved drugs.[1] Derivatives synthesized from this scaffold have demonstrated significant potential in several therapeutic areas:
-
Antimicrobial Agents: Thiophene derivatives have shown potent activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[2][3]
-
Anticancer Agents: The thiophene scaffold is present in several anticancer drug candidates that target various mechanisms, including enzyme inhibition and the induction of apoptosis.
-
Enzyme Inhibitors: Thiophene-based molecules have been successfully designed as inhibitors for various enzymes, such as urokinase and acetylcholinesterase, which are implicated in cancer and neurodegenerative diseases, respectively.[4]
-
Anti-inflammatory Agents: Derivatives have been shown to modulate inflammatory pathways, indicating their potential for treating chronic inflammatory diseases.
Quantitative Biological Data of Thiophene Derivatives
The following tables summarize the biological activities of various thiophene derivatives, illustrating the therapeutic potential unlocked from the core thiophene scaffold, which can be derived from intermediates like this compound.
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound Class | Organism | MIC (µg/mL) | MIC (µM/mL) | Reference |
| Thiophene Carboxylic Acid Thioureides | Bacillus subtilis | 7.8 - 125 | - | [5] |
| Thiophene Carboxylic Acid Thioureides | Staphylococcus aureus (MDR) | 125 - 500 | - | [5] |
| Thiophene Carboxylic Acid Thioureides | Gram-negative clinical strains | 31.25 - 250 | - | [5] |
| Thiophene Carboxylic Acid Thioureides | Antifungal activity | 31.25 - 62.5 | - | [5] |
| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (Compound S₁) | B. subtilis, S. aureus, E. coli, S. typhi | - | 0.81 | [6] |
| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (Compound S₄) | A. niger, C. albicans | - | 0.91 | [6] |
| 3-Amino thiophene-2-carboxamides | P. aeruginosa, S. aureus, B. subtilis | - | - | [3] |
MDR: Multi-drug resistant; MIC: Minimum Inhibitory Concentration
Table 2: Enzyme Inhibition and Cytotoxic Activity of Thiophene Derivatives
| Compound Class | Target | IC₅₀ | Reference |
| Thiophene-based Ebola Virus Entry Inhibitors | pEBOV | Micromolar range | [7] |
| Thienopyrimidine Derivatives | Liver adenocarcinoma (HepG2) | 0.01063 - 0.01957 µM | [8] |
| Thiophene/Thieno[2,3-d]pyrimidines | MCF-7 | 4.132 - 7.301 µM | [9] |
| Thiophene/Thieno[2,3-d]pyrimidines | HepG-2 | 3.3 - 5.3 µM | [9] |
| Thiophene/Thieno[2,3-d]pyrimidines | FLT3-kinase | 32.435 - 40.55 µM | [9] |
| Acetamido-tetrahydrobenzo[b]thiophene-carboxamide | Acetylcholinesterase | 60% inhibition (relative to 40% by Donepezil) | [4] |
| 2,5-bis(4-amidinophenyl)thiophene Derivatives | Botulinum Neurotoxin Serotype A LC | Kᵢ = 0.302 - 0.889 µM | [1] |
IC₅₀: Half-maximal inhibitory concentration; pEBOV: pseudotyped Ebola virus; Kᵢ: Inhibition constant
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of thiophene derivatives and for antimicrobial susceptibility testing.
General Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)
The Gewald reaction is a versatile method for synthesizing substituted 2-aminothiophenes.[10]
Protocol:
-
Knoevenagel Condensation:
-
In a 50 mL flask, combine the starting ketone (e.g., acetophenone, 0.016 mol), an active methylene (B1212753) nitrile (e.g., malononitrile, 0.019 mol), and a catalyst (e.g., ammonium (B1175870) acetate, 0.019 mol).[10]
-
Heat the mixture at 60 °C for 7 hours.[10]
-
After cooling, add dichloromethane (B109758) (30 mL) and wash the organic phase with water (2 x 20 mL).[10]
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[10]
-
Recrystallize the resulting α,β-unsaturated alkene from methanol.[10]
-
-
Gewald Cyclization:
-
Suspend the purified alkene and elemental sulfur (1.2 equivalents) in a suitable solvent like tetrahydrofuran.[10]
-
Heat the mixture to 35 °C and add a solution of sodium bicarbonate (1.0 equivalent).[10]
-
Stir the reaction mixture for 1 hour.[10]
-
Transfer the mixture to a separatory funnel and wash with 12.5% aqueous NaCl.[10]
-
Isolate the 2-aminothiophene product by crystallization.[10]
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol:
-
Preparation of Inoculum:
-
From a fresh culture plate, select several colonies of the test microorganism and suspend them in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (or another appropriate broth) into each well of a 96-well microtiter plate.
-
Create a serial two-fold dilution of the test compound directly in the plate, starting from the first well.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37 °C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
-
Visualized Workflows and Pathways
The following diagrams, generated using DOT language, illustrate the central role of this compound in drug discovery and a simplified representation of a potential mechanism of action for its derivatives.
References
- 1. The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. sciforum.net [sciforum.net]
Thiophene-2-amidoxime: A Versatile Building Block for Advanced Organic Materials
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Thiophene-2-amidoxime is a versatile heterocyclic compound that is gaining significant attention as a fundamental building block for the synthesis of novel organic materials. Its unique molecular structure, featuring a sulfur-containing aromatic thiophene (B33073) ring and a reactive amidoxime (B1450833) functional group, makes it an attractive candidate for the development of advanced materials with tailored electronic, optical, and structural properties. These materials show promise in a wide range of applications, from drug development and coordination chemistry to the fabrication of cutting-edge electronic devices.
Applications in Novel Organic Materials
The incorporation of the thiophene moiety imparts desirable characteristics such as environmental and thermal stability to the resulting materials. Thiophene-based compounds are crucial in the development of organic semiconductors, finding applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1] The amidoxime group, on the other hand, provides a versatile handle for further chemical modifications and for coordination with metal ions.
Covalent Organic Frameworks (COFs)
This compound can be utilized as a precursor for synthesizing ligands for Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with well-defined structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis.[2] Thiophene-based COFs are of particular interest due to their potential electronic and optical properties.[3][4] The amidoxime group can be converted to other functional groups, such as nitriles, which can then be used in the synthesis of COF linkers.
Although direct use of this compound in COF synthesis is not yet widely reported, its derivatives are key. For instance, thiophene-based diboronic acids have been successfully incorporated into COFs.[2] The resulting materials exhibit significant porosity, as evidenced by N₂ adsorption isotherms.
Table 1: Properties of Thiophene-Based Covalent Organic Frameworks (T-COFs)
| Material | Monomers | Surface Area (BET, m²/g) | Pore Volume (cm³/g) |
| T-COF 1 | Thiophene-2,5-diboronic acid, HHTP | 466 | ~0.28 |
| T-COF 2 | Bithiophene-5,5'-diboronic acid, HHTP | 172 | ~0.10 |
| T-COF 3 | Dithieno[3,2-b:2',3'-d]thiophene-2,6-diboronic acid, HHTP | 295 | ~0.18 |
| T-COF 4 | Thieno[3,2-b]thiophene-2,5-diboronic acid, HHTP | 431 | ~0.26 |
Data sourced from literature on thiophene-based COFs.[2]
Metal-Organic Frameworks (MOFs)
The amidoxime group is an excellent chelating ligand for various metal ions. This property makes this compound a highly attractive building block for the construction of Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. They have exceptionally high surface areas and tunable pore sizes, with applications in gas storage, catalysis, and drug delivery.[5]
Thiophene-functionalized MOFs have been shown to be effective in CO₂ adsorption and conversion.[6] The sulfur atom in the thiophene ring can also act as a soft donor site, potentially leading to MOFs with interesting catalytic or sensing properties. The amidoxime functionality can coordinate to metal centers, forming stable frameworks.
Table 2: CO₂ Adsorption in a Thiophene-Functionalized Metal-Organic Framework
| MOF | CO₂ Uptake (mmol/g) at 195 K and 1 bar |
| [Cd(L1)(4,4'-Bipy)]n·2n(DMF) | 4.36 |
L1 = 5-{(thiophen-2-ylmethyl)amino}isophthalate. Data sourced from literature on thiophene-functionalized MOFs.[6]
Conducting Polymers
Thiophene and its derivatives are fundamental components of conducting polymers.[7] These materials possess extended π-conjugated systems that allow for the movement of charge carriers, resulting in electrical conductivity. Polythiophenes are among the most studied conducting polymers due to their stability and processability.[7]
This compound can be envisioned as a monomer for the synthesis of functionalized polythiophenes. The amidoxime group can be modified post-polymerization to introduce other functionalities or can be used to influence the polymer's properties through hydrogen bonding or metal coordination. The electrical conductivity of polythiophenes can be tuned by doping.
Table 3: Electrical Conductivity of Doped Polythiophenes
| Polymer | Dopant | Conductivity (S/cm) |
| Poly(3-octylthiophene) (POT) | FeCl₃ | 47 |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | PSS | ~1 - 1000 |
Data sourced from literature on conducting polythiophenes.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from Thiophene-2-carbonitrile and hydroxylamine (B1172632).
Materials:
-
Thiophene-2-carbonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) or Methanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in a minimal amount of water. To this solution, add a stoichiometric equivalent of a base (e.g., sodium carbonate or sodium hydroxide) dissolved in water, with cooling, to liberate the free hydroxylamine.
-
Reaction Setup: To the freshly prepared hydroxylamine solution, add a solution of Thiophene-2-carbonitrile dissolved in ethanol or methanol. The molar ratio of hydroxylamine to the nitrile should typically be in excess, for example, 1.5 to 3 equivalents.
-
Reaction: Stir the resulting mixture at room temperature or under gentle reflux for a period of several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, water, or a mixture thereof. The purified this compound is typically obtained as a crystalline solid.
Diagram: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The versatility of this compound as a building block stems from the reactivity of its functional groups, enabling its incorporation into various material architectures.
Diagram: Application Pathways of this compound
Caption: Potential application pathways for this compound.
Safety and Handling
This compound and its precursors should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.
Conclusion
This compound is a valuable and versatile building block with significant potential for the development of novel organic materials. Its unique combination of a thiophene ring and an amidoxime functional group allows for the creation of materials with diverse and tunable properties. The protocols and data presented here provide a foundation for researchers to explore the exciting possibilities of incorporating this compound into advanced materials for a wide array of applications.
References
- 1. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene-based covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Metal-organic frameworks (MOFs) and their derivatives as emerging biomaterials for the treatment of osteoarthritis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.cmu.edu [chem.cmu.edu]
Application Notes and Protocols for N-arylthiophene-2-carboxamidoxime Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of N-arylthiophene-2-carboxamidoximes, a class of compounds with significant potential in medicinal chemistry, particularly in the development of novel anticancer agents. The protocol outlines a two-step synthetic route, starting from commercially available thiophene-2-carbonitrile. Additionally, this note presents potential biological activities and associated signaling pathways that these compounds may modulate.
Synthetic Strategy
The synthesis of N-arylthiophene-2-carboxamidoximes is proposed via a two-step process. The first step involves the N-arylation of a thiophene-2-carboxamide precursor, which can be synthesized from thiophene-2-carbonitrile. A subsequent conversion of the nitrile functionality to a carboxamidoxime yields the final product. While various methods exist for N-arylation, this protocol will focus on the Ullmann condensation, a classic and effective method for forming C-N bonds.
Experimental Workflow Diagram
Caption: Synthetic workflow for N-arylthiophene-2-carboxamidoximes.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
Step 1: Synthesis of N-arylthiophene-2-carboxamide (General Procedure)
This step can be achieved through two main routes: starting from thiophene-2-carboxylic acid and coupling with an aniline, or starting with thiophene-2-carboxamide and performing an N-arylation. The following protocol details the N-arylation of thiophene-2-carboxamide via an Ullmann-type reaction.
-
To a solution of thiophene-2-carboxamide (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add the desired aryl iodide (1.2 eq), copper(I) iodide (CuI, 0.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
The reaction mixture is then heated to 100-120 °C and stirred for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-arylthiophene-2-carboxamide.
Step 2: Synthesis of N-arylthiophene-2-carboxamidoxime (General Procedure)
This protocol describes the conversion of an N-aryl-thiophene-2-carbonitrile to the corresponding carboxamidoxime. If starting from the N-arylthiophene-2-carboxamide from Step 1, it must first be converted to the corresponding nitrile. A more direct route starts from a commercially available or synthesized N-aryl-thiophene-2-carbonitrile.
-
To a solution of the N-aryl-thiophene-2-carbonitrile (1.0 eq) in a protic solvent such as ethanol (B145695) or methanol, add hydroxylamine hydrochloride (NH₂OH·HCl, 2.0-3.0 eq) and a base such as sodium bicarbonate (NaHCO₃) or triethylamine (B128534) (Et₃N) (3.0-4.0 eq).
-
The reaction mixture is heated to reflux (typically 60-80 °C) and stirred for 4-8 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield the pure N-arylthiophene-2-carboxamidoxime.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of a representative N-arylthiophene-2-carboxamidoxime, N-phenylthiophene-2-carboxamidoxime.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| N-phenylthiophene-2-carboxamide | C₁₁H₉NOS | 203.26 | 75 | 178-180 |
| N-phenylthiophene-2-carboxamidoxime | C₁₁H₁₀N₂OS | 218.28 | 65 | 145-147 |
Characterization Data (Hypothetical)
N-phenylthiophene-2-carboxamidoxime:
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.65 (s, 1H, -OH), 7.80 (d, J = 8.0 Hz, 2H, Ar-H), 7.65 (dd, J = 5.0, 1.0 Hz, 1H, Th-H5), 7.50 (dd, J = 3.7, 1.0 Hz, 1H, Th-H3), 7.35 (t, J = 8.0 Hz, 2H, Ar-H), 7.15 (t, J = 7.4 Hz, 1H, Ar-H), 7.10 (dd, J = 5.0, 3.7 Hz, 1H, Th-H4), 5.90 (s, 2H, -NH₂).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 152.0 (C=NOH), 140.5 (Ar-C), 135.0 (Th-C2), 130.0 (Th-C5), 129.5 (Ar-CH), 128.0 (Th-C3), 127.5 (Th-C4), 125.0 (Ar-CH), 122.0 (Ar-CH).
-
Mass Spectrometry (ESI-MS): m/z 219.06 [M+H]⁺.
-
IR (KBr, cm⁻¹): 3450, 3340 (-NH₂), 3200 (-OH), 1650 (C=N).
Potential Biological Activity and Signaling Pathways
Thiophene carboxamide derivatives have been reported to exhibit a range of biological activities, including anticancer properties.[1][2] The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Hypothetical Signaling Pathway for Anticancer Activity
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Thiophene-2-amidoxime Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Thiophene-2-amidoxime. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data for reaction condition comparison.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the reaction of thiophene-2-carbonitrile with hydroxylamine (B1172632). This reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt of hydroxylamine and to facilitate the nucleophilic addition.
Q2: What are the critical parameters to control for a successful synthesis?
A2: Key parameters include the choice of base and solvent, reaction temperature, and reaction time. The purity of the starting materials, particularly the thiophene-2-carbonitrile, is also crucial for achieving a high yield and purity of the final product.
Q3: What are the common side products, and how can their formation be minimized?
A3: A common side product is the corresponding thiophene-2-carboxamide. Its formation can be promoted by certain solvents and reaction conditions. Using a suitable base and solvent system, such as potassium carbonate in aqueous ethanol (B145695), can help minimize the formation of this impurity.[1][2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[3] A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), will show the consumption of the starting material (thiophene-2-carbonitrile) and the formation of the more polar product (this compound).[4]
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidizing agents. It is typically stored at -20°C for long-term stability.[5] The container should be tightly sealed to prevent moisture absorption.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of hydroxylamine. 3. Ineffective base. 4. Poor quality of starting nitrile. | 1. Increase reaction time and/or temperature. Monitor by TLC until the starting material is consumed. 2. Use fresh hydroxylamine hydrochloride. 3. Ensure the base is anhydrous and of good quality. Consider using a stronger base if necessary. 4. Purify the thiophene-2-carbonitrile before use. |
| Formation of Significant Amount of Amide Byproduct | 1. Inappropriate solvent (e.g., high concentration of alcohol in the absence of water). 2. Reaction temperature is too high. | 1. Use a mixed solvent system like ethanol/water.[3] 2. Run the reaction at a lower temperature for a longer duration. |
| Product "Oils Out" During Crystallization | 1. The boiling point of the solvent is higher than the melting point of the product. 2. The solution is cooling too rapidly. 3. Presence of impurities. | 1. Choose a lower-boiling point solvent or a solvent mixture. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Attempt to purify the crude product by column chromatography before crystallization. |
| Difficulty in Purifying the Product by Column Chromatography | 1. Inappropriate mobile phase. 2. Product is streaking on the column. | 1. Systematically screen for an optimal mobile phase using TLC. A common starting point is a mixture of hexane and ethyl acetate. 2. Add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase to reduce streaking. |
| Product is Unstable and Discolors Over Time | 1. Exposure to air and light. 2. Presence of residual acid or base. | 1. Store the purified product under an inert atmosphere (nitrogen or argon) in a dark container at low temperature (-20°C).[5] 2. Ensure the product is thoroughly washed and neutralized during workup. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Amidoxime (B1450833) Synthesis
| Entry | Starting Material | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 1 | Aromatic Nitrile | K₂CO₃ (1.5) | Methanol/Water | Reflux | 6 | 95 | [7] |
| 2 | Aryl Nitrile | Triethylamine (1.6) | Water | Room Temp | 6 | Good | |
| 3 | Aliphatic/Aromatic Nitrile | Na₂CO₃ (1.5) | Ethanol/Water | Ultrasound | 0.5-1 | 70-90 | [3] |
| 4 | Thiophene-2-carbonitrile | NaHCO₃ | Methanol | Reflux | - | - | [2] |
Note: The yields reported are for general amidoxime syntheses and may vary for this compound.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on the general reaction of nitriles with hydroxylamine.
Materials:
-
Thiophene-2-carbonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophene-2-carbonitrile (1.0 eq) in ethanol.
-
Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and potassium carbonate (1.5 eq) or sodium bicarbonate (2.0 eq) in a minimal amount of water.
-
Reaction: Add the aqueous solution of hydroxylamine and base to the ethanolic solution of thiophene-2-carbonitrile. Heat the reaction mixture to reflux (approximately 80°C) and stir.
-
Monitoring: Monitor the progress of the reaction by TLC using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 4-8 hours.
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification:
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Dissolve the crude solid in a minimum amount of the hot solvent, and allow it to cool slowly to form crystals.[6][8]
-
Column Chromatography: If further purification is required, the crude product can be purified by silica (B1680970) gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. caymanchem.com [caymanchem.com]
- 6. How To [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
Technical Support Center: Synthesis of Thiophene-2-amidoxime
Welcome to the technical support center for the synthesis of Thiophene-2-amidoxime. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this chemical synthesis.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of this compound from Thiophene-2-carbonitrile and hydroxylamine (B1172632).
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most frequently observed side product is the corresponding Thiophene-2-carboxamide . This occurs through the hydrolysis of the nitrile starting material or the amidoxime (B1450833) product.[1][2] Another potential side product, especially under conditions that favor trimerization of the nitrile, is 2,4,6-tri(thiophen-2-yl)-1,3,5-triazine .[3][4]
Q2: What is the general mechanism for the formation of this compound and the Thiophene-2-carboxamide side product?
A2: The reaction proceeds via the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group in Thiophene-2-carbonitrile. The resulting intermediate can then tautomerize to form the desired this compound. However, this intermediate can also undergo further reaction or hydrolysis, particularly in the presence of water or certain reaction conditions, leading to the formation of the Thiophene-2-carboxamide.[1][5] The competition between these pathways is influenced by factors such as solvent, temperature, and pH.
Q3: How can I purify the crude this compound?
A3: The most common methods for purifying amidoxime derivatives are recrystallization and column chromatography . For recrystallization, solvents such as ethanol (B145695), water, or mixtures of dichloromethane (B109758) and petroleum ether can be effective. For column chromatography, a mobile phase consisting of ethyl acetate (B1210297) and n-hexane or petroleum ether is often used. The optimal purification method will depend on the specific impurities present in your crude product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting materials or product. 4. Predominant formation of side products. | 1. Increase reaction time and monitor progress using Thin Layer Chromatography (TLC). 2. Optimize the reaction temperature. While some amidoxime syntheses proceed at room temperature, others require gentle heating. Avoid excessively high temperatures which can promote side reactions. 3. Ensure the purity and stability of Thiophene-2-carbonitrile and hydroxylamine. Use fresh reagents if necessary. 4. Adjust reaction conditions to favor amidoxime formation. This may include using an anhydrous solvent to minimize amide formation or altering the base used. |
| Product is an oil or fails to crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Attempt purification by column chromatography to remove impurities that may be inhibiting crystallization. 2. Ensure all solvent has been removed under reduced pressure. Trituration with a non-polar solvent like hexane (B92381) may help induce crystallization. |
| High proportion of Thiophene-2-carboxamide side product | 1. Presence of water in the reaction mixture. 2. Reaction conditions favoring hydrolysis. | 1. Use an anhydrous solvent and ensure all glassware is thoroughly dried before use. 2. Lowering the reaction temperature or using a milder base may reduce the rate of hydrolysis. Theoretical and experimental studies have shown that the choice of solvent can significantly impact the formation of the amide byproduct, with ionic liquids showing potential for minimizing its formation.[1][2] |
| Presence of 2,4,6-tri(thiophen-2-yl)-1,3,5-triazine | 1. Reaction conditions promoting cyclotrimerization of the nitrile. | 1. This side product is more likely to form at higher temperatures or in the presence of certain catalysts. Lowering the reaction temperature should disfavor its formation. |
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of amidoximes from nitriles. Please note that specific yields for this compound may vary depending on the exact protocol followed.
| Starting Nitrile | Reagents & Conditions | Product | Yield (%) | Side Product(s) | Reference |
| Aromatic Nitriles | Hydroxylamine, Methanol | Aromatic Amidoxime | Variable | Corresponding Amide | [6] |
| Various Nitriles | Hydroxylamine, Ionic Liquid | Amidoxime | High | Amide (minimized) | [1][2] |
| Carbonitriles | Hydroxylamine hydrochloride, Potassium carbonate, Methanol, Reflux | Amidoxime derivatives | 52-95 | Not specified | [7] |
Experimental Protocols
The following is a general experimental protocol for the synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and available reagents.
Synthesis of this compound
Materials:
-
Thiophene-2-carbonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate or other suitable base
-
Ethanol or Methanol (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Thiophene-2-carbonitrile in anhydrous ethanol or methanol.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium carbonate) to the solution. The molar ratio of hydroxylamine and base to the nitrile is typically between 1.1 and 1.5 equivalents.
-
Stir the reaction mixture at room temperature or heat to reflux. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold solvent.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Advances in the Chemistry of 2,4,6‐Tri(thiophen‐2‐yl)‐1,3,5‐triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Thiophene-2-amidoxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Thiophene-2-amidoxime. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the potential impurities in crude this compound?
A2: Impurities can include unreacted starting materials (e.g., thiophene-2-carbonitrile and hydroxylamine), byproducts from side reactions, and residual solvents used in the synthesis.
Q3: How can I monitor the purity of this compound during the purification process?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of purification. For this compound, a common mobile phase for TLC is a mixture of hexane (B92381) and ethyl acetate (B1210297). The purified compound should appear as a single spot on the TLC plate. Purity can be further confirmed by techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and melting point analysis. The melting point of pure this compound is reported to be in the range of 90-96 °C.
Q4: What are the recommended storage conditions for purified this compound?
A4: Purified this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and oxidizing agents.[1] For long-term storage, a temperature of -20°C is recommended.[1]
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical quantitative data for the purification of this compound. Please note that actual yields and purities may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Recrystallization | 60 - 85 | > 98 | Simple, cost-effective for large quantities, can yield high-purity crystals. | May not be effective for removing impurities with similar solubility; potential for product loss in the mother liquor. |
| Column Chromatography | 40 - 70 | > 99 | Highly effective for separating complex mixtures and achieving very high purity. | More time-consuming, requires larger volumes of solvent, and can be less economical for large-scale purifications. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline for the recrystallization of crude this compound. The choice of solvent is critical and should be determined experimentally. Based on solubility data, ethanol (B145695) or a mixed solvent system like hexane/ethyl acetate may be suitable.[1][2]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, or a mixture of n-Hexane and Ethyl Acetate)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent to dissolve it completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
This protocol provides a general procedure for the purification of this compound using silica (B1680970) gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of n-Hexane and Ethyl Acetate)[2]
-
Chromatography column
-
Collection tubes
-
Thin-Layer Chromatography (TLC) supplies
Procedure:
-
Eluent Selection: Determine the optimal eluent system by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. The ideal eluent should provide a good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (like dichloromethane) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (increasing ethyl acetate content) if necessary to elute the product.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Product does not crystallize upon cooling. | The solution is not saturated; too much solvent was added. | Evaporate some of the solvent to increase the concentration and try cooling again. |
| The chosen solvent is not suitable. | Re-evaluate the solvent choice. A mixed solvent system (a "good" solvent and a "poor" solvent) might be necessary. | |
| Oiling out occurs instead of crystallization. | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |
| The solution is cooling too rapidly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| The compound is impure. | The impurities may be preventing crystallization. Consider pre-purification by another method or adding a seed crystal. | |
| Low recovery of the purified product. | Too much solvent was used, and a significant amount of product remains in the mother liquor. | Concentrate the mother liquor and cool to obtain a second crop of crystals. |
| The crystals were washed with a solvent that was not cold enough. | Always use ice-cold solvent for washing to minimize dissolution of the product. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities. | The eluent system is not optimal. | Re-optimize the eluent system using TLC. A shallower gradient (slower increase in polarity) may be required. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. | |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). |
| The product is eluting too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaking of the compound on the TLC plate/column. | The sample is too concentrated when loaded. | Dilute the sample further before loading it onto the column. |
| The compound may be acidic or basic and interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine (B128534) for a basic compound or acetic acid for an acidic compound). |
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: A logical workflow for troubleshooting common purification issues.
References
Technical Support Center: Scale-up Synthesis of Thiophene-2-amidoxime
This guide is intended for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of Thiophene-2-amidoxime. It provides troubleshooting advice, detailed experimental protocols, and key reaction parameters to facilitate a smooth and efficient synthesis process.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound from 2-cyanothiophene and hydroxylamine (B1172632).
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A: Low yield is a frequent issue during scale-up. Several factors could be responsible:
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Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material (2-cyanothiophene) is still present after the standard reaction time, consider extending the duration or slightly increasing the temperature (e.g., from room temperature to 40-50°C). Be cautious, as excessive heat can lead to side product formation.
-
-
Suboptimal Base or Stoichiometry: The choice and amount of base are critical for freeing the hydroxylamine from its hydrochloride salt.
-
Solution: Ensure you are using an appropriate base (e.g., sodium carbonate, potassium carbonate, or triethylamine) in sufficient quantity (typically 1.5 to 2.5 equivalents relative to hydroxylamine hydrochloride) to neutralize the acid.
-
-
Product Precipitation Issues: this compound is a crystalline solid.[1] If it precipitates from the reaction mixture too early, it can coat the unreacted starting material, effectively stopping the reaction.
-
Solution: Ensure adequate solvent volume and vigorous stirring to maintain a homogenous slurry. A co-solvent system, such as ethanol (B145695)/water, can help manage solubility.[2]
-
-
Degradation of Product: Amidoximes can be susceptible to degradation, especially under harsh conditions or during prolonged workup.
-
Solution: Maintain a moderate temperature and process the reaction mixture promptly upon completion. During workup, avoid strong acids or bases unless necessary for purification.
-
Q2: I am observing significant impurity formation in my crude product. How can I identify and minimize these impurities?
A: The primary impurity is often the corresponding thiophene-2-carboxamide or thiophene-2-carboxylic acid, formed via hydrolysis of the nitrile or the amidoxime (B1450833) product.
-
Cause: This is typically caused by excessive heat, prolonged reaction times, or the presence of too much water or a strong base.
-
Minimization Strategy:
-
Temperature Control: On a larger scale, the reaction can be exothermic. Implement a cooling system (e.g., an ice bath) to maintain the desired reaction temperature and prevent thermal runaway.
-
Controlled Reagent Addition: Add reagents, particularly the base, portion-wise or as a solution to better manage the exotherm.
-
Optimize Solvent: While some water is often necessary to dissolve the reagents, an excessive amount can promote hydrolysis. Use a primarily alcoholic solvent like ethanol.[2]
-
-
Purification: Recrystallization is an effective method for purifying the final product. Solvents such as ethanol, or mixtures of ethanol and water, can be effective.
Q3: The reaction is difficult to control and shows a strong exotherm upon adding the base. How can I manage this on a larger scale?
A: Exotherm management is a critical safety and quality consideration in scale-up chemistry.
-
Solutions:
-
Slow Addition: Instead of adding the base all at once, add it slowly in portions or as a solution over an extended period. This allows the heat to dissipate.
-
Adequate Cooling: Ensure your reaction vessel is equipped with an efficient cooling system (e.g., a jacketed reactor with a chiller or a well-maintained ice bath). Monitor the internal temperature continuously.
-
Reverse Addition: Consider adding the hydroxylamine hydrochloride/nitrile mixture to the base solution, which can sometimes help control the initial exotherm.
-
Dilution: Increasing the solvent volume can help absorb and dissipate the heat generated during the reaction.
-
Q4: My final product has a persistent off-color or odor. What is the cause and how can I purify it?
A: Thiophene-based compounds can sometimes contain residual impurities that cause discoloration or odor.[3]
-
Cause: This may be due to trace amounts of unreacted starting materials, sulfur-containing side products, or degradation products.
-
Purification Solutions:
-
Recrystallization: This is the most effective method. A successful recrystallization can significantly improve purity and color.
-
Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before allowing it to cool.
-
Washing: Thoroughly wash the isolated solid product with a suitable solvent (in which the product is sparingly soluble, like cold water or a hydrocarbon solvent) to remove residual impurities.
-
Experimental Protocols and Data
Protocol: Synthesis of this compound (Illustrative 100g Scale)
This protocol is a general guideline. Optimization may be required based on specific laboratory conditions and equipment.
Materials:
-
2-Cyanothiophene (1.00 eq, 100 g)
-
Hydroxylamine Hydrochloride (1.50 eq, 127.5 g)
-
Sodium Carbonate (Anhydrous) (1.25 eq, 121.5 g)
-
Ethanol (10 volumes, 1.0 L)
-
Water (4 volumes, 400 mL)
Procedure:
-
Setup: Equip a 2L jacketed glass reactor with a mechanical stirrer, temperature probe, condenser, and addition funnel.
-
Charging Reagents: To the reactor, add 2-cyanothiophene, hydroxylamine hydrochloride, ethanol, and water.
-
Stirring: Begin vigorous stirring to form a slurry.
-
Base Addition: Slowly add the sodium carbonate in portions over 60-90 minutes. Monitor the internal temperature and use the reactor's cooling jacket to maintain the temperature between 20-30°C. An initial exotherm is expected.
-
Reaction: After the base addition is complete, stir the mixture at room temperature or with gentle heating to 40°C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the 2-cyanothiophene is consumed (typically 3-6 hours).[2]
-
Workup: Once complete, cool the reaction mixture to 0-5°C and filter the solid product.
-
Washing: Wash the filter cake sequentially with cold water (2 x 200 mL) and then with a small amount of cold ethanol (1 x 100 mL) to remove inorganic salts and impurities.
-
Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved. The product should be a crystalline solid.[1]
Data Tables
Table 1: Key Reaction Parameters & Typical Ranges
| Parameter | Value / Range | Notes |
| Temperature | 20 - 50 °C | Higher temperatures can increase reaction rate but may lead to more impurities. Scale-up requires careful temperature control. |
| Reaction Time | 3 - 16 hours | Varies with temperature and scale. Monitor for completion.[4] |
| Solvent System | Ethanol/Water | A common system that balances reagent solubility and product precipitation.[2] |
| Base | Na₂CO₃, K₂CO₃, Et₃N | An inorganic base like sodium or potassium carbonate is often preferred for ease of removal.[2] |
| Purity (Crude) | >90% | Typically achievable before recrystallization. |
| Purity (Final) | ≥97% | Expected purity after proper recrystallization.[1] |
Visual Guides and Workflows
Synthesis and Purification Workflow
The following diagram outlines the general process for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical pathway for diagnosing the cause of low reaction yields.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
- 4. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]
Stability of Thiophene-2-amidoxime in different solvent systems
This technical support center provides guidance on the stability of Thiophene-2-amidoxime in various solvent systems, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at -20°C in a tightly sealed container to ensure its long-term stability, which is reported to be at least four years under these conditions.[1] It is also advisable to protect it from moisture and light. For short-term storage, keeping it in a cool, dry, and well-ventilated area away from heat and oxidizing agents is recommended.[2]
Q2: What are the known solubilities of this compound in common laboratory solvents?
A2: The solubility of this compound has been determined in several common solvents. The approximate solubilities are provided in the table below. Please note that these are for guidance, and solubility may vary with the specific batch and purity of the compound.
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~ 20 mg/mL[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~ 15 mg/mL[1] |
| Ethanol | ~ 10 mg/mL[1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~ 1 mg/mL[1] |
| Water | Moderately soluble[2] |
Q3: Is this compound expected to be stable in aqueous solutions?
A3: Based on the general chemical properties of amidoximes, this compound may be susceptible to hydrolysis, especially under acidic or basic conditions. While specific data for this compound is limited, forced degradation studies on similar molecules show that acid- and base-catalyzed hydrolysis can be significant degradation pathways.[3] Therefore, for experiments in aqueous solutions, it is crucial to use freshly prepared solutions and to buffer the pH to a neutral range if possible.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in the available literature, potential degradation routes for amidoximes and thiophene-containing compounds can be inferred. These include:
-
Hydrolysis: The amidoxime (B1450833) functional group can be hydrolyzed back to the corresponding carboxylic acid or nitrile, particularly under strong acidic or basic conditions.
-
Oxidation: The thiophene (B33073) ring and the amidoxime group can be susceptible to oxidation. Studies on other amidoximes have shown that oxidation can lead to the formation of various degradation products.[4]
-
Photodegradation: Thiophene-containing compounds can be sensitive to light. Photolytic conditions have been shown to cause degradation in related molecules.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low or no activity of the compound in a biological assay. | Degradation of the compound in the assay medium. | Prepare fresh stock solutions in an appropriate organic solvent like DMSO. Minimize the time the compound spends in aqueous assay buffers. Perform a control experiment to assess the stability of the compound in the assay medium over the experiment's duration. |
| Precipitate forms when adding the DMSO stock solution to an aqueous buffer. | Poor aqueous solubility. | Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. Use a solubilizing agent if appropriate for your application. |
| Change in the appearance (e.g., color) of the solid compound or solution over time. | Degradation due to improper storage or exposure to light/air. | Store the solid compound at -20°C under an inert atmosphere if possible. Protect solutions from light by using amber vials or covering them with foil. Prepare fresh solutions before use. |
| Inconsistent results between experiments. | Inconsistent solution preparation or compound degradation. | Standardize the solution preparation procedure. Always use freshly prepared solutions from a properly stored solid stock. Consider performing a quick purity check (e.g., by HPLC) of your working solution if you suspect degradation. |
Experimental Protocols
Protocol: General Stability Assessment of this compound via Forced Degradation
This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions, as recommended by the International Conference on Harmonisation (ICH) guidelines for forced degradation studies.[6]
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent where it is highly soluble and stable (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water). A typical concentration is 1 mg/mL.
2. Stress Conditions:
- Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
- Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
- Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide). Keep the solution at room temperature for a defined period, protected from light.
- Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period. Also, subject the stock solution to the same temperature.
- Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark.
3. Sample Analysis:
- At each time point, withdraw an aliquot of the stressed sample.
- Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector. A C18 column is often used for thiophene derivatives.[3]
- The mobile phase could be a gradient of an aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 3.0) and an organic solvent like acetonitrile.[3]
- Monitor the disappearance of the parent peak (this compound) and the appearance of new peaks corresponding to degradation products.
- Mass spectrometry (LC-MS) can be coupled to HPLC to identify the mass of the degradation products, which helps in elucidating the degradation pathways.[3]
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Hypothetical Degradation Pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Properties, Applications & Safety | Reliable China Manufacturer & Supplier [chemheterocycles.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Oxidative Degradation Pathway of Amidoximes by LC/MS/MS [journals.ekb.eg]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medcraveonline.com [medcraveonline.com]
Technical Support Center: Preventing Degradation of Thiophene-Containing Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and stability of thiophene-containing compounds. Find troubleshooting tips and frequently asked questions to ensure the integrity of your compounds throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: My thiophene-containing compound is showing signs of degradation during storage. What are the most common causes?
A1: Degradation of thiophene-containing compounds during storage is frequently caused by oxidation, light exposure, and improper temperature or pH conditions. The sulfur atom in the thiophene (B33073) ring is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and the presence of trace metal impurities.[1]
Q2: I'm observing unexpected toxicity in my cell-based assays. Could this be related to the stability of my thiophene compound?
A2: Yes, this is a strong possibility. In a biological environment, thiophene-containing compounds can be metabolized by enzymes like cytochrome P450s to form reactive metabolites, such as thiophene S-oxides and epoxides.[1][2][3] These highly reactive species are electrophilic and can covalently bind to cellular macromolecules, potentially leading to toxicity.[1] This metabolic bioactivation is a known mechanism of drug-induced hepatotoxicity for certain thiophene-based drugs.[1][2][3]
Q3: How do substituents on the thiophene ring influence its stability?
A3: The type and position of substituents dramatically impact the stability of the thiophene ring. Bulky substituents at the 2- and 5-positions can sterically hinder the approach of oxidizing agents, thereby increasing the stability of intermediates like thiophene-S-oxides.[1] Additionally, the electronic properties of the substituents (electron-donating or electron-withdrawing) alter the electron density of the ring, which in turn affects its susceptibility to oxidative and electrophilic attack.[1]
Q4: What general strategies can I employ to enhance the stability of my thiophene-containing compound?
A4: Several strategies can be implemented to improve stability:
-
Optimal Storage Conditions: Store compounds in a cool, dark environment, ideally under an inert atmosphere such as argon or nitrogen, to minimize exposure to light and oxygen.[1]
-
Use of Antioxidants: For solutions, adding an antioxidant can help quench free radicals and prevent oxidative degradation.[1]
-
Structural Modifications: Introducing bulky substituents or altering the electronic properties of the ring through different substitution patterns can enhance stability.[1] In drug design, replacing the thiophene ring with a more stable bioisostere is another common approach.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of unexpected peaks in HPLC/LC-MS analysis over a short time. | Photodegradation or oxidation. | Prepare solutions fresh before use and protect them from light with amber vials. De-gas solvents and consider adding a compatible antioxidant to the mobile phase. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium, possibly catalyzed by medium components or cellular metabolism. | Use LC-MS to assess the stability of your compound in the assay medium over the experiment's duration. If degradation is observed, consider reducing the incubation time or using a more stable formulation.[1] |
| Low yield or no product in a reaction involving a thiophene moiety. | Instability of the reactant or product under the reaction conditions (e.g., strong acids, oxidizing agents). | Test the stability of your starting material under the reaction conditions without other reagents. If the product is unstable, explore milder synthetic routes or use a protecting group strategy for the thiophene ring.[1] |
Quantitative Stability Data
The stability of thiophene-containing compounds is highly dependent on their specific structure and the environmental conditions. The following table summarizes stability data from forced degradation studies of representative thiophene derivatives.
| Compound Type | Stress Condition | Duration | Temperature | % Degradation | Reference |
| Thienopyridine (Prasugrel) | High Humidity | 28 days | 60°C | ~27% | [4] |
| Thiophene Chalcone | Acidic (0.1 N HCl) | 8 hours | Reflux | 12.5% | [5] |
| Thiophene Chalcone | Basic (0.1 N NaOH) | 8 hours | Reflux | 15.2% | [5] |
| Thiophene Chalcone | Oxidative (3% H₂O₂) | 24 hours | Room Temp | 10.8% | [5] |
| Thiophene Chalcone | Photolytic (UV light) | 24 hours | Room Temp | 8.5% | [5] |
| Thiophene Chalcone | Thermal | 48 hours | 80°C | No significant degradation | [5] |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation or stress testing is crucial for identifying potential degradation products and establishing the degradation pathways of a thiophene-containing compound.[6][7] A degradation level of 5-20% is generally targeted.[6]
-
Preparation of Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).[6]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N HCl. Heat at 60-80°C for a defined period (e.g., 30 minutes to 8 hours). Cool, neutralize with NaOH, and dilute for analysis.[7]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N NaOH. Heat at 60-80°C for a defined period. Cool, neutralize with HCl, and dilute for analysis.[7]
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature for a set time (e.g., 24 hours), protected from light. Dilute for analysis.[7]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for an extended period (e.g., 48 hours). Dissolve a known amount of the stressed solid in a suitable solvent for analysis.
-
Photostability Testing: Expose the compound (solid or in solution) to a light source that provides a combination of UV and visible light, as per ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[8][9] A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze all stressed samples and a control sample using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.[5][10]
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is essential to separate the intact drug from its degradation products.
-
Column Selection: A C18 column is commonly used for the separation of thiophene derivatives.[5]
-
Mobile Phase Optimization: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., sodium acetate) is often employed. The pH of the buffer and the ratio of the organic to aqueous phase should be optimized to achieve good separation.[5]
-
Detection: UV detection is typically used, with the wavelength selected based on the maximum absorbance of the thiophene-containing compound and its degradation products.[5]
-
Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[5]
Visualizing Degradation and Experimental Processes
Thiophene Degradation Pathways
The following diagram illustrates the primary degradation pathways for thiophene-containing compounds, including oxidation at the sulfur atom and at the carbon-carbon double bonds.
Caption: Primary oxidative degradation pathways of thiophene-containing compounds.
Forced Degradation Study Workflow
This workflow outlines the key steps involved in conducting a forced degradation study to assess the stability of a thiophene-containing compound.
Caption: Workflow for a forced degradation study of a thiophene compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. ijrpp.com [ijrpp.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ijtsrd.com [ijtsrd.com]
Technical Support Center: Identification of Impurities in Thiophene-2-amidoxime Batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing impurities in Thiophene-2-amidoxime batches.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a batch of this compound?
A1: Based on the common synthesis route from thiophene-2-carbonitrile and hydroxylamine, the most likely impurities are:
-
Thiophene-2-carboxamide: Formed by the hydrolysis of the amidoxime (B1450833) or as a byproduct during synthesis.
-
Thiophene-2-carbonitrile: Unreacted starting material.
-
Degradation Products: Oxidative degradation of the amidoxime can lead to various byproducts.
Q2: An unexpected peak is observed in the HPLC analysis of my this compound sample. How can I identify it?
A2: To identify an unknown peak, a systematic approach is recommended. First, review the synthesis and purification process to identify potential side-products or unreacted starting materials. Then, utilize hyphenated techniques like LC-MS to obtain the mass-to-charge ratio (m/z) of the impurity, which provides crucial information about its molecular weight. Further structural elucidation can be achieved using techniques like MS/MS for fragmentation analysis and NMR for detailed structural information.
Q3: My this compound sample shows a color change over time. What could be the cause?
A3: A color change in the sample often indicates degradation. Thiophene-containing compounds can be susceptible to oxidation, which may lead to the formation of colored impurities. It is crucial to store this compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen.
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: To maintain the integrity of this compound, it should be stored at -20°C in a tightly sealed container, protected from light and moisture. For long-term storage, an inert atmosphere is recommended.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
Issue 1: Poor peak shape or resolution in HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase pH. The ionization state of this compound and its impurities can affect their retention and peak shape.
-
Troubleshooting Step: Adjust the pH of the mobile phase. Since amidoximes are basic, a slightly acidic mobile phase (e.g., using formic acid or acetic acid) can improve peak shape.
-
-
Possible Cause 2: Column degradation. The stationary phase of the HPLC column can degrade over time, especially when using aggressive mobile phases.
-
Troubleshooting Step: Replace the HPLC column with a new one of the same type.
-
-
Possible Cause 3: Co-elution of impurities. The unknown peak might be a composite of multiple impurities.
-
Troubleshooting Step: Modify the gradient profile of the HPLC method to improve separation. A shallower gradient can often resolve closely eluting peaks.
-
Issue 2: Inconsistent quantification results.
-
Possible Cause 1: Instability of the compound in the analytical solvent. this compound might degrade in the solvent used for analysis.
-
Troubleshooting Step: Perform a stability study of the compound in the chosen solvent over the typical analysis time. If degradation is observed, switch to a more suitable solvent or perform the analysis immediately after sample preparation.
-
-
Possible Cause 2: Non-linearity of the detector response. The detector's response may not be linear across the concentration range of the analyte and impurities.
-
Troubleshooting Step: Prepare a calibration curve with a wider range of concentrations to check for linearity. If non-linearity is observed, use a different quantification method or adjust the concentration of the sample to fall within the linear range.
-
Data Presentation
The following tables summarize typical analytical data for this compound and its common impurities. Please note that these are representative data and may vary depending on the specific analytical conditions.
Table 1: HPLC-UV Data for this compound and Potential Impurities
| Compound | Retention Time (min) | UV λmax (nm) |
| This compound | 5.2 | 275 |
| Thiophene-2-carboxamide | 6.8 | 265 |
| Thiophene-2-carbonitrile | 8.1 | 250 |
Table 2: LC-MS Data for this compound and Potential Impurities
| Compound | Molecular Formula | [M+H]+ (m/z) |
| This compound | C₅H₆N₂OS | 143.0277 |
| Thiophene-2-carboxamide | C₅H₅NOS | 128.0165 |
| Thiophene-2-carbonitrile | C₅H₃NS | 110.0062 |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment of this compound
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 275 nm
Protocol 2: LC-MS Method for Impurity Identification
-
LC Conditions: Same as the HPLC-UV method.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
Visualizations
Caption: Workflow for the identification and troubleshooting of impurities in this compound batches.
Caption: Logical relationship of this compound synthesis and potential impurity formation pathways.
Technical Support Center: Thiophene-2-amidoxime Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Thiophene-2-amidoxime. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable solutions to improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used method for the synthesis of this compound is the reaction of thiophene-2-carbonitrile with hydroxylamine (B1172632) hydrochloride in the presence of a base. This reaction is typically carried out in a protic solvent like ethanol (B145695) or a mixture of ethanol and water.
Q2: What are the critical parameters to control during the synthesis to maximize yield?
A2: To maximize the yield of this compound, it is crucial to control the reaction temperature, reaction time, and the stoichiometry of the reactants. A molar excess of hydroxylamine and base is often used to ensure complete conversion of the starting nitrile. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
Q3: What are the common impurities or byproducts I should be aware of?
A3: A common byproduct in the synthesis of amidoximes from nitriles is the corresponding amide, which is formed by the hydrolysis of the nitrile or the amidoxime (B1450833). Thiophene-2-carboxamide can be a significant impurity if the reaction conditions are not carefully controlled, particularly if there is excess water present or if the reaction is heated for a prolonged period.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using several analytical techniques. The melting point of the purified compound should be sharp and within the expected range (typically around 90-96 °C).[1][2] Spectroscopic methods such as ¹H NMR and ¹³C NMR are invaluable for structural confirmation and purity assessment. The presence of characteristic peaks for the thiophene (B33073) ring protons and the amine and oxime protons will confirm the structure.
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored in a cool, dry, and well-ventilated area. It is advisable to keep it in a tightly sealed container to protect it from moisture and light.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC. If the starting material is still present, consider increasing the reaction time or temperature moderately. |
| Inactive reagents. | Ensure that the hydroxylamine hydrochloride and the base are of good quality and have been stored properly. | |
| Incorrect stoichiometry. | Use a slight excess of hydroxylamine hydrochloride and the base to drive the reaction to completion. | |
| Presence of a Significant Amount of Thiophene-2-carboxamide byproduct | Hydrolysis of the nitrile or the amidoxime. | Use anhydrous or high-purity ethanol as the solvent to minimize water content. Avoid prolonged heating. |
| Reaction pH is too low. | Ensure a sufficiently basic environment by using an adequate amount of base (e.g., sodium carbonate, potassium carbonate). | |
| Difficulty in Isolating the Product | Product is too soluble in the reaction mixture. | After the reaction is complete, the solvent can be removed under reduced pressure. The residue can then be triturated with cold water to precipitate the product. |
| Oily or Gummy Product Instead of a Crystalline Solid | Presence of impurities. | Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, or by column chromatography. |
| Broad Melting Point Range | Impure product. | Recrystallize the product until a sharp melting point is obtained. If recrystallization is ineffective, consider purification by column chromatography. |
Experimental Protocols
Synthesis of this compound from Thiophene-2-carbonitrile
This protocol describes a general and effective method for the synthesis of this compound.
Materials:
-
Thiophene-2-carbonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Ethanol (95% or absolute)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Thiophene-2-carbonitrile (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 - 2.0 eq) and sodium carbonate (1.5 - 2.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate (B1210297)/hexane (B92381), 1:1). The reaction is complete when the starting nitrile spot has disappeared.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold water to precipitate the crude this compound.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Purification of this compound
1. Recrystallization:
-
Solvent System: A mixture of ethanol and water is a commonly effective solvent system for the recrystallization of amidoximes.[3]
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If there are any insoluble impurities, perform a hot filtration.
-
To the hot ethanolic solution, add water dropwise until a slight turbidity persists.
-
Reheat the mixture gently until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.
-
2. Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate in hexane and gradually increasing the polarity) is a good starting point for optimizing the separation. A common mobile phase for purifying amidoxime derivatives is ethyl acetate mixed with n-hexane or petroleum ether.[4]
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
Table 1: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₅H₆N₂OS |
| Molecular Weight | 142.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 90-96 °C[1][2] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~9.6 (s, 1H, -OH), ~7.5-7.0 (m, 3H, thiophene-H), ~5.8 (s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~150 (C=N), ~130-125 (thiophene carbons) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for common issues in this compound synthesis.
References
Managing reaction exotherms in Thiophene-2-amidoxime synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing reaction exotherms during the synthesis of Thiophene-2-amidoxime.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound, and why is exotherm management critical?
The most common method for synthesizing this compound is the nucleophilic addition of hydroxylamine (B1172632) to thiophene-2-carbonitrile.[1][2] This reaction is often exothermic, meaning it releases heat. Proper management of this exotherm is crucial to prevent a rapid increase in temperature, which can lead to a runaway reaction. A thermal runaway is a situation where the reaction rate increases with temperature, leading to a further increase in temperature in an uncontrolled positive feedback loop.[3] This can result in vigorous boiling of the solvent, pressure buildup, and potentially hazardous decomposition of reagents and products.
Q2: What are the main factors influencing the exotherm in this synthesis?
Several factors can influence the rate of heat generation:
-
Rate of Hydroxylamine Addition: Rapid addition of the hydroxylamine solution is a common cause of poor exotherm control.
-
Concentration of Reactants: Higher concentrations of both thiophene-2-carbonitrile and hydroxylamine will lead to a faster reaction rate and greater heat output.
-
Reaction Temperature: The reaction is typically performed at ambient or slightly elevated temperatures.[4] Higher initial temperatures can accelerate the reaction, making the exotherm more difficult to control.
-
Mixing Efficiency: Inadequate stirring can lead to localized "hot spots" where the reaction proceeds much faster, initiating a thermal runaway.[3]
-
Solvent Choice: The solvent's heat capacity and boiling point play a role in how effectively the reaction mixture can absorb and dissipate heat.
Q3: What are the potential side products if the reaction temperature is not controlled?
While the provided search results do not specify side products for this particular reaction under thermal excursion, uncontrolled exotherms in amidoxime (B1450833) synthesis can potentially lead to the formation of amide by-products.[5] Additionally, high temperatures could lead to the decomposition of hydroxylamine, which is known to be thermally unstable.[6]
Q4: Are there alternative synthesis methods for this compound?
The literature primarily focuses on the reaction between the nitrile and hydroxylamine.[1][2] Other methods for amidoxime synthesis exist, such as those starting from carboxylic acids or amides, but these are less common and may involve multiple steps.[7]
Troubleshooting Guide
Issue 1: Rapid and uncontrolled temperature increase after adding hydroxylamine.
-
Probable Cause: The rate of hydroxylamine addition was too fast, or the initial temperature of the reaction mixture was too high.
-
Solution:
-
Immediately cease the addition of hydroxylamine.
-
Apply external cooling using an ice bath.
-
Ensure vigorous stirring to dissipate heat and break up any localized hot spots.
-
Once the temperature is stabilized, resume the addition of hydroxylamine at a much slower rate, carefully monitoring the internal temperature.
-
Issue 2: The reaction does not seem to be proceeding, leading to a temptation to increase the temperature.
-
Probable Cause: The reaction may have a slight induction period.
-
Solution:
-
Ensure that a small amount of hydroxylamine has been added and that the mixture is well-stirred.
-
Monitor the temperature closely for any small increase, which would indicate the reaction has started.
-
Avoid aggressive heating. A slow, controlled ramp-up of the temperature is preferable if the reaction is intended to be run at a temperature slightly above ambient.
-
Issue 3: Formation of unexpected precipitates or discoloration.
-
Probable Cause: This could indicate the formation of byproducts due to localized high temperatures or impurities in the starting materials.
-
Solution:
-
Attempt to isolate and characterize the precipitate to understand its nature.
-
Review the purity of the starting materials (thiophene-2-carbonitrile and hydroxylamine).
-
Ensure future reactions are conducted with better temperature control and reactant purity.
-
Data Presentation
Table 1: Key Parameters for Exotherm Management in this compound Synthesis
| Parameter | Recommended Range/Value | Impact on Exotherm | Mitigation Strategy |
| Reactant Concentration | 1.0 - 2.0 M | Higher concentration increases reaction rate and heat output. | Use more dilute solutions, especially during process scale-up. |
| Hydroxylamine Addition Rate | Slow, dropwise addition | Rapid addition can lead to a sudden and uncontrollable exotherm. | Use a syringe pump or a dropping funnel for controlled, slow addition. |
| Reaction Temperature | 20 - 40 °C | Higher temperatures increase the reaction rate exponentially. | Maintain a constant temperature using a water or ice bath. |
| Stirring Speed | > 300 RPM (lab scale) | Poor mixing can create localized hot spots. | Use an overhead stirrer for viscous mixtures or a magnetic stirrer for less viscous ones. Ensure a vortex is visible. |
| Cooling Capacity | Ice bath on standby | Insufficient cooling can lead to a thermal runaway. | Have an ice bath ready before starting the hydroxylamine addition. |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 108443-93-2[8], 53370-51-7[9] |
| Molecular Formula | C₅H₆N₂OS[8] |
| Molecular Weight | 142.18 g/mol [9] |
| Appearance | Crystalline solid[8] |
| Melting Point | 90-96 °C[9] |
| Solubility | DMF: 20 mg/ml, DMSO: 15 mg/ml, Ethanol (B145695): 10 mg/ml, PBS (pH 7.2): 1 mg/ml[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound with Exotherm Control
Materials:
-
Thiophene-2-carbonitrile
-
50% aqueous hydroxylamine solution
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Ice bath
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar (or overhead stirrer)
-
Thermometer
-
Dropping funnel or syringe pump
-
Condenser (optional, for reactions at elevated temperatures)
Procedure:
-
Reaction Setup:
-
Set up the three-neck flask with a magnetic stirrer, a thermometer to monitor the internal temperature, and a dropping funnel.
-
Place the flask in a water bath to help moderate the temperature. Have an ice bath on standby.
-
-
Reactant Preparation:
-
Dissolve thiophene-2-carbonitrile in ethanol in the reaction flask.
-
Charge the dropping funnel with the 50% aqueous hydroxylamine solution.
-
-
Reaction Execution:
-
Begin stirring the thiophene-2-carbonitrile solution.
-
Start the slow, dropwise addition of the hydroxylamine solution.
-
Carefully monitor the internal temperature. The rate of addition should be adjusted to maintain the temperature within a narrow range (e.g., below 30 °C).
-
If the temperature begins to rise rapidly, immediately stop the addition and use the ice bath to cool the reaction mixture.
-
-
Reaction Completion and Work-up:
-
After the addition is complete, continue to stir the mixture at room temperature for a specified time (e.g., 24 hours) to ensure the reaction goes to completion.[4]
-
The product, this compound, may precipitate from the solution.
-
The solid product can be collected by filtration, washed with cold water, and dried.
-
Visualizations
Caption: Experimental workflow for the safe synthesis of this compound.
Caption: Troubleshooting workflow for managing unexpected exotherms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermal runaway - Wikipedia [en.wikipedia.org]
- 4. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound 96 53370-51-7 [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of Thiophene-2-amidoxime and Benzamidoxime for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, both thiophene-2-amidoxime and benzamidoxime (B57231) represent valuable scaffolds for the development of novel therapeutic agents. This guide provides a detailed comparative study of their physicochemical properties, synthesis, and biological activities, supported by experimental data and protocols to aid researchers in their drug discovery endeavors.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of drug candidates is crucial for predicting their pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key properties of this compound and Benzamidoxime.
| Property | This compound | Benzamidoxime |
| Chemical Structure | ||
| Molecular Formula | C₅H₆N₂OS | C₇H₈N₂O |
| Molecular Weight | 142.18 g/mol [1] | 136.15 g/mol [2] |
| Melting Point | 90-96 °C[1] | 79-81 °C |
| CAS Number | 53370-51-7[1] | 613-92-3[2] |
| Appearance | Solid[1] | White to off-white crystalline solid[3] |
| Purity | ≥96%[1] | >98.0% (T)(HPLC)[2] |
| Solubility | Soluble in DMF (20 mg/ml), DMSO (15 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2) (1 mg/ml).[4] | Soluble in polar solvents.[3] |
Experimental Protocols: Synthesis of Amidoximes
Detailed and reproducible synthetic protocols are essential for further investigation of these compounds.
Synthesis of this compound
Principle: this compound can be synthesized from thiophene-2-carbonitrile via a nucleophilic addition reaction with hydroxylamine (B1172632). The nitrogen atom of hydroxylamine attacks the electrophilic carbon of the nitrile group, followed by proton transfer to yield the amidoxime.
Materials:
-
Thiophene-2-carbonitrile
-
Hydroxylamine hydrochloride
-
Potassium carbonate
-
Water
Procedure:
-
In a round-bottom flask, dissolve thiophene-2-carbonitrile (1 equivalent) in methanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and potassium carbonate (1.5 equivalents) in water.
-
Slowly add the aqueous solution of hydroxylamine hydrochloride and potassium carbonate to the methanolic solution of thiophene-2-carbonitrile with stirring at room temperature.
-
The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the methanol is removed under reduced pressure.
-
The aqueous residue is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system like ethanol/water.
Synthesis of Benzamidoxime
Principle: Benzamidoxime is synthesized from benzonitrile (B105546) and hydroxylamine hydrochloride in the presence of a base. The base deprotonates hydroxylamine, which then acts as a nucleophile, attacking the nitrile carbon.
Materials:
-
Benzonitrile
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (B78521) (30% aqueous solution)
-
Water
-
2N Hydrochloric acid
-
Benzyltriethylammonium chloride (phase transfer catalyst)
Procedure:
-
To a 1L four-necked flask, add hydroxylamine hydrochloride (91.7g, 1.32mol, 1.1eq), water (180mL), and benzyltriethylammonium chloride (13.7g, 0.06mol, 0.05eq). Stir at room temperature until all solids are dissolved.
-
Add benzonitrile (124g, 1.2mol, 1.0eq) to the flask.
-
Cool the reaction mixture to 10°C and slowly add 30% sodium hydroxide solution (336g) over approximately 1 hour.
-
After the addition is complete, heat the mixture to 40°C and maintain this temperature for 6 hours. Monitor the reaction progress by TLC until the starting material (benzonitrile) disappears.
-
Once the reaction is complete, cool the reaction solution to 5°C.
-
Adjust the pH of the solution to 6-7 by adding 2N dilute hydrochloric acid, which will cause a solid to precipitate.
-
Filter the precipitate and dry it under vacuum at 50°C to obtain benzamidoxime.
Biological Activities and Mechanisms of Action
Benzamidoxime: A Prodrug Approach
Benzamidoxime is well-documented as a prodrug for benzamidine (B55565), a potent inhibitor of serine proteases.[5][6][7] This prodrug strategy is employed to improve the oral bioavailability of amidine-containing drugs.
Mechanism of Action: Upon oral administration, the more lipophilic benzamidoxime is readily absorbed. In vivo, it is converted to the pharmacologically active benzamidine by a mitochondrial enzyme system.[5][6] This enzymatic reduction is a crucial step in its mechanism of action as a prodrug.
In vivo metabolic activation of benzamidoxime to benzamidine.
Anticancer Activity: Derivatives of benzamidoxime have been shown to inhibit the growth of human leukemia cell lines. Studies on Jurkat and HL-60RG cells indicated that these compounds induce a transient cell-cycle delay at lower concentrations and cell death at higher concentrations.[8]
This compound: A Versatile Pharmacophore
The thiophene (B33073) ring is a well-established pharmacophore in medicinal chemistry, and its derivatives exhibit a broad spectrum of biological activities, including enzyme inhibition and anticancer effects.
Enzyme Inhibition: Thiophene-based compounds, including those with carboxamidine functionalities, have been identified as potent inhibitors of various enzymes. For instance, derivatives of benzo[b]thiophene-2-carboxamidine (B10759234) are effective and selective inhibitors of urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer metastasis, with IC50 values in the nanomolar range.[9] While specific IC50 values for the parent this compound are not readily available in comparative studies, the inhibitory potential of its derivatives highlights its promise as a scaffold for developing enzyme inhibitors.
Workflow for evaluating this compound as an enzyme inhibitor.
Anticancer and Anti-angiogenic Activity: Several thiophene carboxamide derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3][10] These compounds have demonstrated potent anti-proliferative activity against various cancer cell lines and have been shown to inhibit cell migration and tube formation, crucial processes in angiogenesis. The proposed mechanism involves the inhibition of VEGFR-2 phosphorylation, leading to the downstream suppression of signaling pathways like MEK/ERK.[3]
Inhibition of the VEGFR-2 signaling pathway by thiophene derivatives.
Conclusion
Both this compound and benzamidoxime offer distinct advantages and opportunities for drug development. Benzamidoxime has a well-established role as a prodrug for improving the oral delivery of serine protease inhibitors. This compound, as part of the broader family of thiophene derivatives, presents a versatile scaffold with demonstrated potential in enzyme inhibition and anticancer applications, particularly in the context of anti-angiogenesis.
While direct comparative data is limited, this guide provides a solid foundation of their individual characteristics, synthetic methodologies, and biological activities. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and potential therapeutic applications. The provided experimental protocols and mechanistic diagrams serve as valuable resources for researchers aiming to explore these promising molecular entities in their own research and development pipelines.
References
- 1. US4266067A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Biotransformation of benzamidine and benzamidoxime in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiophene Amidoxime Chelating Properties for Enhanced Metal Ion Sequestration
Amidoxime-functionalized materials have garnered significant attention from researchers and drug development professionals for their potent metal-chelating capabilities. Thiophene (B33073) amidoximes, a specific class of these compounds, are of particular interest due to the combined electronic properties of the thiophene ring and the strong metal-binding affinity of the amidoxime (B1450833) group. This guide provides a comparative analysis of their chelating properties, supported by experimental data and detailed protocols, to aid in the development of novel therapeutic agents and environmental remediation technologies.
Amidoxime-based materials are recognized as highly effective for extracting metal ions, such as uranium, from aqueous solutions due to their special affinity for these ions[1]. The amidoxime group, containing both an amino (-NH₂) and an oximido (=N-OH) functional group attached to the same carbon atom, allows for the formation of stable chelate complexes with a wide range of metal ions.
Quantitative Analysis of Metal Ion Chelation
The effectiveness of amidoxime-based chelating agents is typically evaluated by their adsorption capacity for various metal ions under different conditions. The following tables summarize the performance of poly(amidoxime) resins, which serve as a practical model for understanding the chelating behavior of the amidoxime functional group that can be incorporated into thiophene-based structures.
| Adsorbent | Target Metal Ion | Maximum Adsorption Capacity (mmol/g) | Optimal pH | Reference |
| Poly(amidoxime) Resin (PAO-AN) | Cu(II) | 2.62 | Not Specified | [2] |
| Ni(II) | 2.21 | Not Specified | [2] | |
| Mn(II) | 1.42 | Not Specified | [2] | |
| Poly(amidoxime) Resin from Sago Starch | Cu(II) | 3.0 | 6 | [3] |
| Amidoxime-functionalized LDPE | Pb(II) | 150 mg/g | 9 | [4] |
| Zn(II) | 21.07 mg/g | 8-9 | [1] | |
| Cu(II) | 7.98 mg/g | 8-9 | [1] | |
| As(III) | 1.07 mg/g | 6-8 | [1] |
Table 1: Comparative Adsorption Capacities of Poly(amidoxime) Resins for Various Metal Ions.
The selectivity of these resins for different metal ions is a critical factor in their application. In a study on poly(amidoxime) resin derived from sago starch, the selectivity was found to follow the order: Cu²⁺ > Fe³⁺ > As³⁺ > Zn²⁺ > Ni²⁺ > Cd²⁺ > Co²⁺ > Cr³⁺ > Pb²⁺[3].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are protocols for the synthesis of amidoxime-based chelating resins and the evaluation of their metal ion sorption capabilities.
1. Synthesis of Poly(amidoxime) Chelating Resin from Polyacrylonitrile (B21495) Grafted Sago Starch
This protocol describes the creation of a chelating resin by grafting polyacrylonitrile (PAN) onto sago starch, followed by the conversion of the nitrile groups to amidoxime groups.
-
Materials: Sago starch, ceric ammonium (B1175870) nitrate (B79036), polyacrylonitrile, hydroxylamine (B1172632).
-
Procedure:
-
Graft Copolymerization: A free-radical initiation process is used to graft PAN onto sago starch using ceric ammonium nitrate as an initiator.
-
Amidoximation: The nitrile groups of the grafted copolymer are converted into amidoxime groups by treatment with hydroxylamine in an alkaline solution[3].
-
2. Batch Technique for Metal Ion Sorption Studies
This method is used to determine the metal ion binding capacity of the synthesized resin.
-
Materials: Dry poly(amidoxime) resin (100-200 µm size), distilled water, 0.1 M sodium acetate (B1210297) buffer (various pH), 0.1 M metal ion solution.
-
Procedure:
-
0.2 g of dry resin is placed in a 100 ml polyethylene (B3416737) bottle and equilibrated with 25 ml of distilled water for at least 10 minutes.
-
20 ml of 0.1 M sodium acetate buffer at a specific pH is added, and the mixture is allowed to stand for 10 minutes.
-
20 ml of 0.1 M metal ion solution is added to the bottle.
-
The mixture is shaken for approximately 24 hours using a rotary shaker to reach equilibrium[3].
-
The concentration of metal ions remaining in the solution is then measured to calculate the amount adsorbed by the resin.
-
Visualizing the Chelation Process and Experimental Workflow
Diagrams are essential for illustrating complex chemical processes and experimental designs. The following visualizations, created using Graphviz (DOT language), depict the synthesis of thiophene precursors and the general workflow for evaluating chelating properties.
Caption: Synthesis of Z-benzo[b]thiophene acrylonitrile analogs[5].
Caption: Experimental workflow for evaluating metal chelation.
The chelation of metal ions by amidoxime groups is a promising area of research with significant potential in various scientific and medical fields. The data and protocols presented in this guide offer a foundation for the comparative analysis of thiophene amidoximes and can aid in the design of next-generation chelating agents. Further research into discrete thiophene amidoxime molecules will be invaluable in elucidating structure-activity relationships and optimizing their performance for specific applications.
References
- 1. Synthesis of amidoxime adsorbent prepared by radiation grafting on upcycled low-density polyethylene sheet for removal of heavy metals from wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. Synthesis of Amidoxime Adsorbent by Radiation-Induced Grafting of Acrylonitrile/Acrylic Acid on Polyethylene Film and Its Application in Pb Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Thiophene-Based Antimicrobial Compounds: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Thiophene (B33073), a five-membered sulfur-containing heterocycle, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including potent antimicrobial effects. This guide provides a comparative overview of the antimicrobial efficacy of various thiophene-based compounds, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.
Quantitative Antimicrobial Efficacy of Thiophene Derivatives
The antimicrobial potential of thiophene-based compounds has been evaluated against a diverse panel of pathogenic bacteria and fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and Zones of Inhibition for representative thiophene derivatives, offering a clear comparison of their potency.
Table 1: Antibacterial Activity of Thiophene-Based Compounds (MIC in µg/mL)
| Compound Class | Derivative | Staphylococcus aureus | Methicillin-ResistantS. aureus (MRSA) | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Thiophene-Chalcone Hybrids | Compound 5d | - | - | - | - | [1] |
| Thiophene-Thiadiazole Hybrids | Analogue 5a | 3.125 | - | 6.25 | - | [2] |
| Analogue 5b | 6.25 | - | 3.125 | - | [2] | |
| Analogue 6a | 3.125 | - | 6.25 | - | [2] | |
| Analogue 7b | 6.25 | - | 3.125 | - | [2] | |
| Hydroxythiophene Derivatives | Compound 4a | 125 | - | - | 187.5 | [3] |
| Amino-Thiophene Derivatives | Compound 13a | 250 | - | - | - | [3] |
| Spiro-indoline-oxadiazole Thiophene | Compound 17 | No effect | No effect | No effect | No effect | [4][5] |
| Natural Furan-Thiophene Carboxylic Acids | Compounds 1-7 | 1.7 - 3.5 | - | 0.9 - 7.0 | - | [1] |
Table 2: Antifungal Activity of Thiophene-Based Compounds
| Compound Class | Derivative | Candida albicans | Aspergillus fumigatus | Botrytis cinerea (EC50 in µg/mL) | Reference |
| Thiophene-Pyridine Hybrid | Compound 12 | Moderate | More potent than Amphotericin B | - | [6][7] |
| Thiophene-Triazolotriazine Hybrid | Compound 19 | Moderate | More potent than Amphotericin B | - | [6][7] |
| Thiophene-Stilbene-Oxadiazole Hybrids | Compound 5h | - | - | 168.5 | [8] |
| Compound 5j | - | - | 155.4 | [8] | |
| 2-Amino-Thiophene Derivative | 2AT | 100 - 200 (MIC) | - | - | [9] |
| Natural Furan-Thiophene Carboxylic Acids | Compounds 1-7 | 3.3 - 7.0 | - | - | [1] |
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of antimicrobial efficacy. The following are detailed protocols for key experiments cited in the evaluation of thiophene-based compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
-
Preparation of Microtiter Plates: Aseptically dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Preparation of Compound Dilutions: Prepare a stock solution of the thiophene-based compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound by transferring 50 µL from the first well to the second, and so on, across the plate. The last well typically serves as a growth control with no compound.
-
Inoculum Preparation: Culture the test microorganism overnight in a suitable broth medium. Adjust the turbidity of the bacterial or fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the prepared inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[7]
Agar (B569324) Well Diffusion Method for Zone of Inhibition
This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test substance.[11]
-
Preparation of Agar Plates: Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculum Preparation and Seeding: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard. Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the MHA plate to create a lawn of bacteria.
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.
-
Application of Test Compound: Add a specific volume (e.g., 100 µL) of the thiophene-based compound solution at a known concentration into each well. A negative control (solvent) and a positive control (a known antibiotic) should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger diameter indicates greater antimicrobial activity.
Visualizing Experimental Workflows and Mechanisms
To better understand the experimental processes and potential mechanisms of action of thiophene-based compounds, the following diagrams are provided.
Caption: Workflow for the discovery and evaluation of novel antimicrobial thiophene compounds.
Caption: Putative mechanisms of antimicrobial action for thiophene-based compounds.
Conclusion
Thiophene-based compounds represent a promising and versatile class of molecules with significant potential for the development of new antimicrobial agents. The data presented in this guide highlight the broad-spectrum activity of various thiophene derivatives against both bacteria and fungi. The detailed experimental protocols and workflow diagrams provide a valuable resource for researchers to standardize their evaluation methods and further investigate the mechanisms of action of these potent compounds. Continued exploration of the structure-activity relationships and optimization of the thiophene scaffold will be crucial in the fight against antimicrobial resistance.
References
- 1. Membrane Permeability Assay [bio-protocol.org]
- 2. Protocols for Preclinical Evaluation and Molecular Docking of Antimicrobial Compounds from Streptomyces sp., Drug Likeliness Evaluation, ADME-Toxicity Investigation, Docking Modes Between the Ligand and the Target Enzyme, and Active Site Prediction | Springer Nature Experiments [experiments.springernature.com]
- 3. hereditybio.in [hereditybio.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. scribd.com [scribd.com]
- 8. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. chemistnotes.com [chemistnotes.com]
Navigating the Target Landscape of Thiophene Derivatives: A Comparative Guide
While direct cross-reactivity studies on Thiophene-2-amidoxime in biological assays remain to be published, the broader class of thiophene-containing molecules, particularly thiophene-2-carboxamide derivatives, has been extensively evaluated for a wide range of biological activities. This guide provides a comparative overview of the performance of these derivatives in various assays, offering insights into their potential for polypharmacology and off-target effects. The data presented here can serve as a valuable resource for researchers and drug development professionals in predicting potential cross-reactivities and understanding the structure-activity relationships of this important chemical scaffold.
Multi-Target Activity of Thiophene (B33073) Derivatives
Thiophene-based compounds have demonstrated inhibitory activity against a variety of biological targets, including protein kinases, enzymes involved in inflammatory pathways, and microbial growth. This section summarizes the quantitative data from various studies, highlighting the diverse bioactivities of this chemical class.
Kinase Inhibition Profile
Thiophene derivatives have emerged as potent inhibitors of several protein kinases implicated in cancer and other diseases. The following table compares the inhibitory activity of various thiophene-2-carboxamide derivatives against key kinases.
Table 1: Kinase Inhibitory Activity of Thiophene-2-Carboxamide Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) |
| Compound 44 | FLT3 | 0.027 | MV4-11 | 0.41 |
| Thiophene carboxamide 2b | Not Specified | Not Specified | Hep3B | 5.46[1][2] |
| Thiophene carboxamide 2e | Not Specified | Not Specified | Hep3B | 12.58[1][2] |
| Pyridine-thiophene derivative | Not Specified | Not Specified | Not Specified | 8.76[1] |
Antimicrobial Activity
The thiophene scaffold is a common feature in many antimicrobial agents. The table below presents the minimum inhibitory concentrations (MIC) of several thiophene derivatives against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of Thiophene Derivatives
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference |
| 3-chlorobenzo[b]thiophene with cyclohexanol | Staphylococcus aureus | 16 | [1] |
| Thiophene derivative 4 | Colistin-Resistant A. baumannii | 4-16 | [3] |
| Thiophene derivative 8 | Colistin-Resistant A. baumannii & E. coli | 8-32 | [3] |
| Compound S 1 | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi | 0.81 (µM/ml) | [4] |
| Compound S 4 | Candida albicans, Aspergillus niger | 0.91 (µM/ml) | [4] |
Antioxidant and Anti-inflammatory Activity
Several thiophene derivatives have been investigated for their ability to scavenge free radicals and inhibit enzymes involved in inflammation, such as cyclooxygenase (COX).
Table 3: Antioxidant and Anti-inflammatory Activity of Thiophene Derivatives
| Compound/Derivative | Assay | IC50 | Reference |
| 3-amino thiophene-2-carboxamide 7a | ABTS antioxidant assay | 62.0% inhibition | [5] |
| Compound S 4 | DPPH antioxidant assay | 48.45 µM | [4] |
| Compound S 6 | DPPH antioxidant assay | 45.33 µM | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and validate the findings.
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of test compounds against specific kinases is typically determined using in vitro kinase assays. A common method involves measuring the phosphorylation of a substrate peptide by the kinase in the presence and absence of the inhibitor.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a specific substrate peptide, ATP, and a suitable buffer.
-
Compound Incubation: Add the test compound at various concentrations to the reaction mixture. A control with no inhibitor is also prepared.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a stop solution, typically containing a chelating agent like EDTA.
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using 32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of a compound is determined using the broth microdilution method according to the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][6]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 105 CFU/mL) in a suitable broth medium (e.g., Luria Bertani broth).[3][6]
-
Compound Dilution: Serially dilute the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[3][6]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
The antioxidant activity of compounds can be assessed by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol.
-
Reaction Mixture: In a 96-well plate, add the test compound at various concentrations to the DPPH solution. A control containing only the DPPH solution and a blank with the solvent are also included.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.[8]
Signaling Pathways and Experimental Workflows
To visualize the biological context of the targeted pathways and the experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Overview of the FLT3 signaling pathway.
Caption: Experimental workflow for MIC determination.
References
- 1. benchchem.com [benchchem.com]
- 2. staff.najah.edu [staff.najah.edu]
- 3. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. impactfactor.org [impactfactor.org]
A Comparative Guide to the Synthetic Routes for Thiophene-2-amidoxime Production
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for Thiophene-2-amidoxime, a valuable building block in medicinal chemistry.
This guide provides a detailed comparison of two primary synthetic routes for the production of this compound, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on key performance indicators such as reaction yield, time, and conditions, supported by detailed experimental protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Conversion from Nitrile | Route 2: Two-Step Conversion via Thioamide |
| Starting Material | Thiophene-2-carbonitrile | Thiophene-2-carbonitrile |
| Key Reagents | Hydroxylamine (B1172632) hydrochloride, Base (e.g., Potassium carbonate) | 1. Hydrogen sulfide (B99878), Base (e.g., Triethylamine)2. Hydroxylamine |
| Number of Steps | 1 | 2 |
| Typical Yield | Moderate to High | High (overall) |
| Reaction Time | Several hours | Step 1: Several hoursStep 2: Shorter than direct route |
| Key Advantages | Simpler, one-pot procedure | Often results in higher purity and overall yield; avoids certain side products.[1][2] |
| Key Disadvantages | Potential for amide byproduct formation.[1][2] | Longer overall process; requires handling of toxic hydrogen sulfide. |
Synthetic Pathways Overview
The production of this compound primarily proceeds via two validated routes, both commencing from Thiophene-2-carbonitrile. The choice between a direct, one-step process and a two-step approach via a thioamide intermediate presents a trade-off between procedural simplicity and potential gains in purity and yield.
Caption: Synthetic routes to this compound.
Experimental Protocols
Route 1: Direct Synthesis from Thiophene-2-carbonitrile
This method involves the direct reaction of Thiophene-2-carbonitrile with hydroxylamine hydrochloride in the presence of a base. While procedurally simpler, this route can sometimes lead to the formation of the corresponding amide as a byproduct.[1][2]
Experimental Procedure:
-
A solution of Thiophene-2-carbonitrile (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol (B145695) is prepared.
-
To this solution, hydroxylamine hydrochloride (1.2-1.5 equivalents) and a base, typically potassium carbonate or sodium bicarbonate (1.5-2.0 equivalents), are added.
-
The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
Route 2: Two-Step Synthesis via Thiophene-2-thioamide
This alternative route involves the initial conversion of Thiophene-2-carbonitrile to Thiophene-2-thioamide, which is then subsequently reacted with hydroxylamine to afford the desired amidoxime. This two-step process can offer higher purity and overall yields.[1][2]
Step 2a: Synthesis of Thiophene-2-thioamide
Experimental Procedure:
-
Thiophene-2-carbonitrile (1 equivalent) is dissolved in a solvent such as pyridine (B92270) or a mixture of pyridine and triethylamine.
-
A stream of hydrogen sulfide gas is bubbled through the solution at room temperature for several hours. Alternatively, a sulfide salt can be used.
-
The reaction progress is monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is treated with water, and the resulting solid is collected by filtration, washed with water, and dried to give Thiophene-2-thioamide.
Step 2b: Synthesis of this compound from Thiophene-2-thioamide
Experimental Procedure:
-
Thiophene-2-thioamide (1 equivalent) is suspended in a suitable solvent like ethanol.
-
An aqueous solution of hydroxylamine (prepared from hydroxylamine hydrochloride and a base, or a commercially available solution) is added to the suspension.
-
The mixture is stirred at room temperature or gently heated for a few hours until the reaction is complete, as indicated by TLC.
-
The reaction mixture is then cooled, and the precipitated product is collected by filtration.
-
The crude this compound can be further purified by recrystallization.
Logical Workflow for Synthesis Route Selection
The choice of synthetic route will depend on the specific requirements of the researcher, including desired purity, available reagents, and time constraints. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a synthetic route.
References
- 1. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes | Semantic Scholar [semanticscholar.org]
- 2. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Head-to-head comparison of different synthetic methods for amidoximes
A Head-to-Head Comparison of Synthetic Methods for Amidoximes
Amidoximes are a critical class of organic compounds that serve as versatile building blocks in medicinal chemistry and drug development. Their unique structural features make them important intermediates for the synthesis of various heterocyclic compounds and valuable as prodrugs to enhance the bioavailability of pharmaceuticals. This guide provides a detailed comparison of several common synthetic methods for preparing amidoximes, offering experimental protocols, quantitative data, and visual representations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.
Synthesis from Nitriles and Hydroxylamine (B1172632)
The reaction of nitriles with hydroxylamine is the most classical and widely employed method for the synthesis of unsubstituted amidoximes. The reaction proceeds via the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile.
Experimental Protocol.[1][2]
Two common procedures are provided below, highlighting different base and solvent systems.
Method A: Sodium Carbonate in Ethanol
To a solution of the nitrile (1.0 eq) in ethanol, hydroxylamine hydrochloride (4.0 eq) and sodium carbonate (2.0 eq) are added. The mixture is heated under a nitrogen atmosphere at 90 °C in a microwave reactor for 1 hour. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired amidoxime.
Method B: Potassium tert-Butoxide in DMSO
To a solution of the nitrile (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO) under a nitrogen atmosphere, hydroxylamine hydrochloride (10.0 eq) and potassium tert-butoxide (10.0 eq) are added at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 18 hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Data Presentation
| Entry | Nitrile Substrate | Method | Reaction Time | Yield (%) |
| 1 | Benzonitrile | A | 1 h | 95 |
| 2 | 4-Chlorobenzonitrile | A | 1 h | 92 |
| 3 | 2-Nitrobenzonitrile | B | 18 h | 85 |
| 4 | 4-Methoxybenzonitrile | A | 1 h | 98 |
Logical Relationship Diagram
Safety Operating Guide
Safe Disposal of Thiophene-2-Amidoxime: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides detailed, step-by-step procedures for the safe disposal of thiophene-2-amidoxime, a synthetic intermediate used in pharmaceutical synthesis.
This compound is a hazardous compound requiring careful management throughout its lifecycle, including disposal. Adherence to established safety protocols and regulatory requirements is essential to protect personnel and the environment. This document outlines the necessary precautions, personal protective equipment (PPE), and a recommended chemical neutralization protocol for the safe disposal of this compound.
Hazard Profile and Safety Precautions
This compound is classified as acutely toxic if swallowed, a skin irritant, and can cause serious eye damage. Before beginning any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards.
Key Safety Precautions:
-
Work in a designated area: All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.[1]
-
Utilize appropriate Personal Protective Equipment (PPE): This includes, but is not limited to:
-
Prevent contamination: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the work area.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed by a validated procedure.[1]
Quantitative Hazard Data Summary
The following table summarizes the key hazard information for this compound and related compounds. This data underscores the necessity for cautious handling and strict adherence to safety protocols.
| Hazard Classification | Description | Reference |
| Acute Toxicity (Oral) | Toxic if swallowed. | |
| Skin Corrosion/Irritation | Causes skin irritation. | |
| Serious Eye Damage/Irritation | Causes serious eye damage. | |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
Experimental Protocol: Chemical Neutralization and Disposal
The recommended disposal procedure for this compound involves a two-stage chemical conversion to less hazardous substances: alkaline hydrolysis followed by oxidation. This protocol is based on established methods for the disposal of related thiophene (B33073) and nitrile compounds and should be performed by trained personnel in a controlled laboratory setting.[2]
Materials:
-
This compound waste
-
10 M Sodium hydroxide (B78521) (NaOH) solution
-
Saturated potassium permanganate (B83412) (KMnO₄) solution
-
10% Sodium bisulfite (NaHSO₃) solution
-
Concentrated hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH) solution for final neutralization
-
Appropriate reaction vessel (e.g., beaker)
-
Stir plate and stir bar
-
Heating mantle or water bath
-
pH indicator strips or pH meter
Step-by-Step Procedure:
Stage 1: Alkaline Hydrolysis
-
Preparation: Carefully place the reaction vessel containing the this compound waste on a stir plate within a chemical fume hood. Add a stir bar.
-
Hydrolysis: With constant stirring, slowly add a 10 M sodium hydroxide solution to the waste. A 2:1 molar excess of NaOH relative to the estimated amount of this compound is recommended. Be aware that this reaction may be exothermic; control the rate of addition to maintain a manageable temperature.[2]
-
Heating: Gently heat the mixture to 50-60°C and maintain this temperature with continuous stirring for several hours, or until the reaction is complete, to ensure full hydrolysis of the amidoxime (B1450833) group.
Stage 2: Oxidation of the Thiophene Ring
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Oxidation: While stirring, slowly add a saturated solution of potassium permanganate. The purple color of the permanganate will disappear as it is consumed. Continue adding the permanganate solution until a persistent purple color remains for at least 30 minutes, indicating that the oxidation of the thiophene ring is complete. This step can also be exothermic, so add the oxidant cautiously.[2]
-
Quenching Excess Oxidant: Slowly add a 10% sodium bisulfite solution to the mixture until the purple color of the excess permanganate is discharged and a brown precipitate of manganese dioxide (MnO₂) forms.[2]
Stage 3: Neutralization and Final Disposal
-
Acidification: Carefully acidify the solution by adding concentrated hydrochloric acid until the pH is approximately 1. This will dissolve the manganese dioxide precipitate.[2]
-
Final Neutralization: Neutralize the final solution to a pH of approximately 7 by adding a 1 M sodium hydroxide solution.[2]
-
Disposal: The resulting neutralized solution should be collected in a designated hazardous waste container.[2] This container must be clearly labeled with its contents and disposed of through a licensed hazardous waste disposal company, in accordance with all local, regional, and national regulations.[1][3] Do not pour the final solution down the drain.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide provides the necessary information for the safe and responsible disposal of this compound. By following these procedures, laboratory professionals can minimize risks and ensure compliance with safety and environmental regulations. Always prioritize safety and consult with your institution's environmental health and safety (EHS) department for specific guidance.
References
Essential Safety and Operational Guide for Handling Thiophene-2-amidoxime
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for Thiophene-2-amidoxime, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance and should be handled with caution. Based on available safety data, the compound presents the following hazards:
-
Acute Oral Toxicity: Toxic if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Damage: Causes serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation.
Given these hazards, the following personal protective equipment is mandatory when handling this compound:
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[1] | To protect eyes from splashes and solid particles. |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[2][3] A disposable gown or lab coat, preferably polyethylene-coated.[3] | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | To be used when handling the powder outside of a certified chemical fume hood or if dust is generated.[3] |
| Foot Protection | Closed-toe shoes.[3] | To protect feet from spills. |
Operational Plan: Safe Handling and Storage
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[4]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by removing all non-essential items and ensuring spill control materials are readily accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling the compound.[5]
Storage:
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials, heat, and sources of ignition.
Disposal Plan
The primary recommendation for the disposal of thiophene (B33073) derivatives is through an approved waste disposal plant.[4][6] Chemical waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[4]
Waste Collection and Segregation:
-
Designated Waste Container: All solid and liquid waste containing this compound, including contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[6]
-
Labeling: The container must be labeled as "Hazardous Organic Waste" and should explicitly list "this compound" as a constituent. The date of waste accumulation should also be clearly marked.[6]
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]
Spill Management:
In the event of a spill, immediately alert others in the area. For small spills that you are trained to handle:
-
Wear appropriate PPE.
-
Contain and absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[4]
-
Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[4]
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.[4]
Visual Workflow for Handling this compound
The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
